molecular formula C7H4F2O2 B1591943 2,5-Difluoro-4-hydroxybenzaldehyde CAS No. 918523-99-6

2,5-Difluoro-4-hydroxybenzaldehyde

Cat. No.: B1591943
CAS No.: 918523-99-6
M. Wt: 158.1 g/mol
InChI Key: FFPHRYLGIPAZBL-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Difluoro-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Difluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPHRYLGIPAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620952
Record name 2,5-Difluoro-4-hydroxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30620952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-99-6
Record name 2,5-Difluoro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2,5-difluoro-4-hydroxy
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Technical Guide: Structural Elucidation of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,5-Difluoro-4-hydroxybenzaldehyde (DFHB) CAS: 918523-99-6 Molecular Formula: C₇H₄F₂O₂ Exact Mass: 158.018

This technical guide details the structural validation of 2,5-difluoro-4-hydroxybenzaldehyde, a critical intermediate in the synthesis of bioactive fluorinated pharmaceuticals (e.g., kinase inhibitors). The strategic incorporation of fluorine atoms at the 2 and 5 positions modulates the pKa of the phenolic hydroxyl group and alters the metabolic stability of the benzaldehyde core. This document provides a self-validating analytical workflow to distinguish the 2,5-regioisomer from potential synthetic impurities such as the 2,3-, 2,6-, and 3,5-difluoro isomers.

Theoretical Framework & Synthetic Context

In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy. The 2,5-difluoro substitution pattern is electronically unique:

  • Electronic Push-Pull: The aldehyde (electron-withdrawing) and hydroxyl (electron-donating) groups are para to each other, creating a strong dipole.

  • Fluorine Positioning:

    • F at C2: Ortho to the aldehyde, inductively destabilizing the carbonyl dipole but potentially forming intramolecular H-bonds (if OH were ortho, but here OH is para).

    • F at C5: Ortho to the hydroxyl group, significantly lowering the pKa of the phenol (making it more acidic) via inductive withdrawal (-I effect).

Synthetic Origin & Impurity Risk: Synthesis often proceeds via electrophilic fluorination of 4-hydroxybenzaldehyde or formylation of 2,5-difluorophenol. Common regioisomeric impurities include:

  • 2,3-Difluoro isomer: Arises from non-selective fluorination.

  • 3,5-Difluoro isomer: Arises if the starting material symmetry is mismanaged.

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the logic gate for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Crude Material (C7H4F2O2) HRMS HRMS (ESI-) Confirm Formula C7H4F2O2 [M-H]- = 157.01 Start->HRMS IR FT-IR Confirm Functional Groups (-CHO, -OH) HRMS->IR NMR_1H 1H NMR (DMSO-d6) Symmetry & Integration IR->NMR_1H NMR_19F 19F NMR J(F-F) Coupling Analysis (The Critical Step) NMR_1H->NMR_19F Decision Is J(F-F) < 2 Hz? NMR_19F->Decision NMR_2D 2D NMR (HMBC/NOESY) Connectivity Check Result_25 CONFIRMED 2,5-Difluoro isomer Decision->Result_25 Yes (Para) Result_Other REJECT (Ortho/Meta Isomer) Decision->Result_Other No (Ortho/Meta) Result_25->NMR_2D Final Validation

Figure 1: Step-by-step structural elucidation logic.

Detailed Structural Elucidation

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation.

  • Ionization Mode: ESI Negative (due to the acidic phenolic proton).

  • Expected Ion:

    
     at m/z 157.0107.
    
  • Fragmentation: Look for neutral loss of CO (28 Da) typical of phenols/aldehydes and HF (20 Da).

Nuclear Magnetic Resonance (NMR)

This is the primary tool for regioisomer differentiation.

A. 1H NMR Analysis (400+ MHz, DMSO-d₆)

Solvent choice is critical. DMSO-d₆ is required to observe the phenolic proton (


) as a sharp signal (preventing exchange broadening) and to resolve the aldehyde proton coupling.

Predicted Signals: | Position | Type | Chemical Shift (


) | Multiplicity & Coupling (

) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | -CHO | Aldehyde | 10.0 - 10.2 ppm | d or dd (

) | Coupled to F2 (long range). | | -OH | Phenol | 11.0 - 11.5 ppm | Broad s (or d) | Deshielded by F5. | | H-6 | Aromatic | 7.4 - 7.6 ppm | dd (

,

) | Ortho to F5, Meta to F2. | | H-3 | Aromatic | 6.8 - 7.0 ppm | dd (

,

) | Ortho to F2, Meta to F5. Shielded by OH.[1] |

Note: H3 and H6 are chemically inequivalent. If the spectrum showed a singlet (integrating to 2H), it would suggest the symmetric 3,5-difluoro isomer.

B. 19F NMR Analysis (The "Fingerprint")

This is the definitive test for the substitution pattern.

  • Signal Count: Two distinct signals (chemically inequivalent).

  • Chemical Shift: Typically -110 to -140 ppm range.

  • Coupling Constant (

    
    ): 
    
    • 2,5-Isomer (Target): Fluorines are para .

      
       is typically 0 - 2 Hz  (often unresolved).
      
    • 2,3-Isomer: Fluorines are ortho .

      
      .
      
    • 2,6-Isomer: Fluorines are meta .

      
      .
      
C. 2D NMR Connectivity (HMBC)

To finalize the assignment of H3 vs H6:

  • HMBC Correlation: The Aldehyde proton (CHO) will show a strong 3-bond correlation (

    
    ) to C2  and C6 .
    
  • Differentiation:

    • C2 is a doublet of doublets in 13C NMR with a huge

      
       (~250 Hz).
      
    • C6 is a doublet of doublets with a smaller coupling pattern (dependent on F5).

    • Crucially, the CHO proton will show a NOESY correlation to H6 , but not to H3 .

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Purpose: Ensure sharp resolution of coupling constants.

  • Mass: Weigh 10-15 mg of DFHB into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (

      
      ) allows rapid proton exchange of the phenolic OH, often broadening it into the baseline. DMSO forms a hydrogen bond with the OH, "locking" it in place to be observed.
      
  • Mixing: Vortex until fully dissolved. Ensure no suspended solids (filter if necessary through cotton wool).

  • Tube: Transfer to a high-quality 5mm NMR tube.

  • Acquisition: Run 1H (16 scans), 19F (coupled, 32 scans), and 13C (1024 scans).

Protocol 2: Isomer Differentiation Table

Use this reference table to interpret your specific data.

Feature2,5-Difluoro (Target) 3,5-Difluoro (Impurity) 2,3-Difluoro (Impurity)
Symmetry AsymmetricSymmetric (

axis)
Asymmetric
1H Signals 2 distinct aromatic signals1 aromatic signal (integrates to 2H)2 distinct aromatic signals
19F Signals 2 distinct signals1 signal (integrates to 2F)2 distinct signals
F-F Coupling Negligible (< 2 Hz) N/A (Equivalent)Large (~20 Hz)
CHO-H Coupling Yes (to F2)No (F is meta)Yes (to F2)

Visualizing the Connectivity (HMBC)

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to assign the regiochemistry definitively.

HMBC_Connectivity cluster_legend Legend CHO CHO (Proton) C1 C1 (Quaternary) CHO->C1 2J (Strong) C2 C2-F (Quaternary) CHO->C2 3J (Strong) C6 C6-H (Methine) CHO->C6 3J (Strong) H6 H6 (Proton) CHO->H6 NOESY (Spatial) Key1 Green: HMBC (Through Bond) Key2 Yellow: NOESY (Through Space)

Figure 2: Key HMBC and NOESY correlations establishing the position of the aldehyde relative to the ring protons.

References

  • PubChem. (2025).[2] 2,5-Difluoro-4-hydroxybenzaldehyde (CID 21966462).[2][3] National Library of Medicine. [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants.[4][5] NMR Facility.[4] [Link]

Sources

Molecular weight and formula of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Difluoro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2,5-Difluoro-4-hydroxybenzaldehyde is a highly functionalized aromatic compound of significant interest to the scientific and drug development communities. Its structure, featuring an aldehyde, a phenolic hydroxyl group, and two fluorine substituents, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, potential synthetic routes, key chemical transformations, and prospective applications of 2,5-Difluoro-4-hydroxybenzaldehyde, with a focus on its utility in medicinal chemistry and materials science.

Introduction: A Fluorinated Synthon of Strategic Importance

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be leveraged to modulate a compound's metabolic stability, lipophilicity, and binding interactions with target proteins. 2,5-Difluoro-4-hydroxybenzaldehyde emerges as a valuable intermediate, offering three distinct points for chemical modification: the reactive aldehyde, the nucleophilic and acidic phenol, and the fluorinated benzene ring. This trifecta of functionality allows for the construction of diverse compound libraries and the targeted synthesis of novel pharmaceutical candidates. This document serves as a technical resource for researchers aiming to harness the potential of this unique chemical entity.

Core Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. The properties of 2,5-Difluoro-4-hydroxybenzaldehyde are summarized below.

Chemical Identity and Computed Properties

A summary of the key identifiers and computed properties for 2,5-Difluoro-4-hydroxybenzaldehyde is presented in Table 1.[1] These metrics are crucial for predicting the compound's behavior in various solvents and its potential as a drug-like molecule.

PropertyValueSource
IUPAC Name 2,5-difluoro-4-hydroxybenzaldehydePubChem[1]
CAS Number 918523-99-6PubChem[1]
Molecular Formula C₇H₄F₂O₂PubChem[1]
Molecular Weight 158.10 g/mol PubChem[1]
Monoisotopic Mass 158.01793569 DaPubChem[1]
XLogP3-AA (Lipophilicity) 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
SMILES C1=C(C(=CC(=C1F)O)F)C=OPubChem[1][2]
InChIKey FFPHRYLGIPAZBL-UHFFFAOYSA-NPubChem[1][2]
Structural Visualization

The arrangement of atoms and functional groups determines the molecule's reactivity and steric profile.

Figure 1. Chemical structure of 2,5-Difluoro-4-hydroxybenzaldehyde.

Analytical and Spectroscopic Characterization

Accurate identification and purity assessment are paramount in scientific research. The expected analytical signatures for this compound are detailed below.

Mass Spectrometry

Mass spectrometry provides a precise measurement of the molecular mass. Predicted m/z values for common adducts of 2,5-Difluoro-4-hydroxybenzaldehyde are useful for its identification in complex mixtures.[2]

AdductPredicted m/z
[M]+ 158.01738
[M+H]⁺ 159.02521
[M+Na]⁺ 181.00715
[M-H]⁻ 157.01065
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. While experimental data is not publicly available, the key features can be predicted:

  • ¹H NMR: The spectrum would show a distinct singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm. The phenolic proton (OH) would appear as a broad singlet with a variable chemical shift. Two aromatic protons would be observed, exhibiting complex splitting patterns due to both H-H and H-F couplings.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be evident at δ 185-195 ppm. The aromatic region would display six distinct signals, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF).

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility of analytical results.[3]

  • Sample Weighing: Accurately weigh 10-20 mg of 2,5-Difluoro-4-hydroxybenzaldehyde.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra using standard parameters. A relaxation delay of 1-2 seconds is typically sufficient.

Synthesis and Chemical Reactivity

As a specialized intermediate, understanding its synthesis and subsequent reactivity is crucial for its practical application.

Proposed Synthetic Pathway

While specific vendor-developed syntheses are proprietary, a plausible laboratory-scale synthesis can be devised based on established organofluorine chemistry principles. One potential route begins with the formylation of 1,4-difluoro-2-methoxybenzene, followed by demethylation.

Figure 2. Proposed synthetic workflow for 2,5-Difluoro-4-hydroxybenzaldehyde.

Causality of Experimental Choices:

  • Ortho-lithiation: The methoxy group is a potent ortho-directing group for lithiation, ensuring that the formyl group is introduced at the desired C1 position. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions.

  • Demethylation: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers to yield the corresponding phenols. Aqueous hydrobromic acid (HBr) can also be used as an alternative.

Key Chemical Transformations

The true value of 2,5-Difluoro-4-hydroxybenzaldehyde lies in the versatility of its functional groups, which serve as handles for constructing more complex molecules.

Figure 3. Key reaction pathways utilizing the functional groups.

These transformations are fundamental in medicinal chemistry for generating libraries of compounds for biological screening. For instance, reductive amination is a cornerstone for synthesizing amine-containing drugs, while Schiff base formation is often used to create ligands for metal complexes or bioactive heterocyclic systems.[4]

Applications in Research and Drug Development

2,5-Difluoro-4-hydroxybenzaldehyde is not an end product but a critical starting material. Its utility stems from its potential to serve as a scaffold for molecules with enhanced biological properties.

  • Metabolic Stability: The C-F bonds ortho to the hydroxyl and aldehyde groups can act as "metabolic blockers," preventing enzymatic oxidation at those positions, a common pathway for drug metabolism. This can lead to an increased half-life of the resulting drug molecule.

  • Modulation of Acidity: The electron-withdrawing fluorine atoms increase the acidity (lower the pKa) of the phenolic proton. This can be critical for optimizing hydrogen bonding interactions with a biological target, such as an enzyme's active site.

  • Bioisosteric Replacement: The difluorohydroxyphenyl moiety can serve as a bioisostere for other groups, like a catechol or dihydroxy-phenyl ring, while offering improved pharmacokinetic properties.

  • Pharmaceutical Intermediate: The compound is explicitly marketed as a pharmaceutical intermediate, indicating its use in the proprietary synthesis of active pharmaceutical ingredients (APIs).[5]

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions based on its hazard classification.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

Hazard CodeDescriptionClass
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2
H335 May cause respiratory irritationSTOT SE, Category 3
Protocol for Safe Handling and Storage

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety.[6][7]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield may be necessary when handling larger quantities.[6]

  • Dispensing: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh the material onto a tared weigh paper or directly into a vessel within the fume hood.

  • Waste Disposal: Dispose of contaminated materials and excess chemical in a designated hazardous waste container according to institutional and local regulations.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2,5-Difluoro-4-hydroxybenzaldehyde is a strategically designed chemical building block with significant potential for advancing drug discovery and materials science. Its unique combination of reactive functional groups and metabolically robust fluorine substituents provides a powerful platform for synthesizing novel molecules with tailored properties. By understanding its fundamental chemistry, reactivity, and safety profile, researchers can effectively leverage this compound to develop next-generation pharmaceuticals and advanced materials.

References

  • 2,5-dihydroxybenzaldehyde, 1194-98-5 . The Good Scents Company. [Link]

  • 2,5-Difluoro-4-hydroxy-benzaldehyde . Suzhou Aobai Pharmaceutical. [Link]

  • 4-Hydroxybenzaldehyde . Wikipedia. [Link]

  • 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) . PubChemLite. [Link]

  • 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 . PubChem, National Center for Biotechnology Information. [Link]

  • 2,5-difluoro-4-methylbenzaldehyde (C8H6F2O) . PubChemLite. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid . MDPI. [Link]

  • 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone . National Center for Biotechnology Information. [Link]

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 . PubChem, National Center for Biotechnology Information. [Link]

  • 2,6-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 24903548 . PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

Technical Guide: Predicted NMR Spectra of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the predicted NMR spectral characteristics of 2,5-Difluoro-4-hydroxybenzaldehyde , synthesizing theoretical substituent effects with empirical data from analogous fluorinated benzaldehydes and phenols.

Executive Summary

The structural elucidation of 2,5-Difluoro-4-hydroxybenzaldehyde requires a nuanced understanding of


F-

H
and

F-

C
spin-spin coupling. Unlike standard organic intermediates, the presence of two fluorine atoms at the 2 and 5 positions creates a complex spin system (

type in simplified terms, though accurately an

system if considering long-range interactions). This guide provides a high-confidence prediction of the

H,

C, and

F NMR spectra in DMSO-d

, the preferred solvent for observing the labile phenolic proton.

Molecular Structure & Symmetry Analysis

Before interpreting the spectra, we must define the spin system and numbering scheme.

  • C1 : Formyl group (-CHO)

  • C2 : Fluorine substituent (Ortho to CHO)

  • C3 : Aromatic Proton (Ortho to F2, Ortho to OH)

  • C4 : Hydroxyl group (-OH)

  • C5 : Fluorine substituent (Ortho to H6, Meta to CHO)

  • C6 : Aromatic Proton (Ortho to F5, Ortho to CHO)

Key Structural Insights:

  • Electronic Environment: The molecule is electronically "push-pull." The electron-withdrawing formyl group at C1 deshields the ortho-F2 and H6. The electron-donating hydroxyl group at C4 shields the ortho-H3 and F5.

  • Symmetry: The molecule is asymmetric (

    
     point group), meaning all protons and fluorine atoms are chemically non-equivalent.
    
Diagram 1: Structural Numbering & Coupling Logic

G C1 C1 (CHO) C2 C2 (F) C1->C2 C3 C3 (H) C2->C3 C2->C3 3J(H-F) ~10-12Hz C6 C6 (H) C2->C6 4J(H-F) ~6-8Hz C4 C4 (OH) C3->C4 C5 C5 (F) C4->C5 C5->C3 4J(H-F) ~6-8Hz C5->C6 C5->C6 3J(H-F) ~10-12Hz C6->C1

Caption: Atom numbering and dominant J-coupling pathways. Solid lines indicate the carbon skeleton; dashed lines represent significant spin-spin coupling interactions.

Predicted H NMR Spectrum (400 MHz, DMSO-d )

The proton spectrum will exhibit distinct splitting patterns due to Heteronuclear coupling with


F (Spin 1/2, 100% abundance).
ProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-OH 11.0 - 11.5 Broad SingletN/AHighly deshielded by aromatic ring and H-bonding. Broadened by exchange.
-CHO 10.0 - 10.2 Doublet (d)

Hz
Aldehyde proton often shows long-range coupling to the ortho-fluorine (F2).
H6 7.45 - 7.55 dd

Hz

Hz
Deshielded by ortho-carbonyl. Split by ortho-F5 (large) and meta-F2 (medium).
H3 6.75 - 6.85 dd

Hz

Hz
Shielded by ortho-hydroxyl. Split by ortho-F2 (large) and meta-F5 (medium).

Detailed Analysis:

  • H6 (Ortho to CHO): This proton appears downfield due to the anisotropy of the carbonyl group. It appears as a doublet of doublets (dd) . The larger coupling corresponds to the 3-bond interaction with F5, while the smaller coupling is the 4-bond "W-coupling" or through-ring coupling to F2.

  • H3 (Ortho to OH): This proton is significantly upfield (shielded) due to the electron-donating resonance effect (+M) of the hydroxyl group. It also appears as a dd .

Predicted C NMR Spectrum (100 MHz, DMSO-d )

Carbon spectra in fluorinated systems are dominated by large C-F couplings. Signals will appear as doublets (d) or doublets of doublets (dd).

CarbonShift (

, ppm)
Splitting PatternCoupling Constants (

, Hz)
C1 (CHO) 186.0 d or dd

Hz
C2 (C-F) 156.5 dd

Hz,

Hz
C4 (C-OH) 152.0 dd

Hz,

Hz
C5 (C-F) 148.5 dd

Hz,

Hz
C6 (C-H) 120.5 dd

Hz,

Hz
C3 (C-H) 105.0 dd

Hz,

Hz

Mechanistic Note: The C2 and C5 carbons are directly bonded to fluorine, resulting in massive coupling constants (


 Hz). C4 is deshielded by the attached oxygen but split by both fluorines.

Predicted F NMR Spectrum (376 MHz, DMSO-d )

Fluorine shifts are highly sensitive to electron density. The spectrum will show two distinct signals.[1][2]

FluorineShift (

, ppm)
MultiplicityAssignment Logic
F2 -112.0 to -116.0 Multiplet (dd)Ortho to electron-withdrawing CHO (Deshielded relative to F5).
F5 -135.0 to -140.0 Multiplet (dd)Ortho to electron-donating OH (Shielded).

Interpretation:

  • F2: Located ortho to the carbonyl, it experiences a slight deshielding effect compared to a standard fluorobenzene (-113 ppm), but the effect is nuanced by the "ortho effect."

  • F5: Located ortho to the hydroxyl group. The strong +M effect of the oxygen pumps electron density into the ring at the ortho/para positions, significantly shielding F5, pushing it upfield (more negative ppm).

Diagram 2: Spectral Workflow & Validation Logic

Workflow cluster_Analysis Spectral Acquisition Start Compound Synthesis 2,5-Difluoro-4-hydroxybenzaldehyde Solvent Solvent Selection DMSO-d6 (Preserves OH signal) Start->Solvent H_NMR 1H NMR Observe: CHO (d), OH (br s) Check: H3/H6 Coupling Solvent->H_NMR F_NMR 19F NMR Observe: 2 Distinct Signals Check: F2 (Low field) vs F5 (High field) Solvent->F_NMR Validation Validation Criteria 1. Integral Ratio 1:1:1:1 2. J(H-F) Consistency 3. 19F Shift Separation >20ppm H_NMR->Validation F_NMR->Validation

Caption: Experimental workflow for spectral validation, emphasizing the critical separation of 19F signals as a purity marker.

Experimental Validation & Troubleshooting

When validating the synthesized compound, use the following "Self-Validating" checkpoints:

  • The Hydroxyl Proton: If run in CDCl

    
    , the OH  peak at ~11.0 ppm may disappear or broaden into the baseline due to exchange with trace water. Always use dry DMSO-d
    
    
    
    for characterization.
  • The Aldehyde Doublet: Zoom in on the aldehyde peak at ~10.1 ppm. It should not be a perfect singlet. A small splitting (

    
     Hz) confirms the presence of the fluorine at the C2 position. If it is a singlet, suspect the loss of the ortho-fluorine or incorrect regiochemistry.
    
  • 19F Integration: Integrate the two fluorine signals. They must be 1:1. Any deviation suggests a mixture of isomers (e.g., 3,5-difluoro isomer).

References

  • Alkorta, I. et al. (2005).[3] A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Department of Medical Chemistry, Institute of Physical Chemistry (CSIC-UNED).

  • PubChem. (2023).[4] 2,5-Difluoro-4-hydroxybenzaldehyde (CID 21966462). National Library of Medicine.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

  • ChemicalBook. (2023). 2,5-Difluorobenzaldehyde NMR Spectra.

Sources

Methodological & Application

Introduction: The Strategic Importance of 2,5-Difluoro-4-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Derivatization of 2,5-Difluoro-4-hydroxybenzaldehyde for Drug Discovery

2,5-Difluoro-4-hydroxybenzaldehyde is a highly versatile scaffold in modern medicinal chemistry. Its trifunctional nature—a reactive aldehyde, an acidic phenolic hydroxyl group, and a strategically fluorinated aromatic ring—provides a powerful toolkit for the synthesis of a diverse array of derivatives. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] This makes fluorinated building blocks like 2,5-Difluoro-4-hydroxybenzaldehyde particularly valuable.

Derivatives of this compound are of significant interest, especially in oncology. Notably, substituted benzyloxybenzaldehydes have emerged as promising scaffolds for the development of selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor prognosis.[1][2] Furthermore, Schiff bases derived from fluorinated salicylaldehydes have demonstrated considerable potential as anticancer and antimicrobial agents.[3][4]

This comprehensive guide provides detailed protocols for the synthesis of key derivatives—ethers, esters, and Schiff bases—from 2,5-Difluoro-4-hydroxybenzaldehyde. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues.

PART 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The O-alkylation of the phenolic hydroxyl group is a fundamental transformation, often employed to introduce lipophilic moieties or to protect the phenol during subsequent synthetic steps. The Williamson ether synthesis is the classic and most reliable method for this purpose, proceeding via an SN2 mechanism.

Causality Behind Experimental Choices

The choice of a moderately weak base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), is crucial. These bases are strong enough to deprotonate the acidic phenolic hydroxyl (pKa ≈ 7-8) to form the nucleophilic phenoxide ion but are generally not basic enough to promote significant side reactions with the alkyl halide electrophile, such as elimination. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal as it effectively solvates the cation of the base, leaving a highly reactive, "naked" phenoxide anion, thereby accelerating the rate of the SN2 reaction.

Williamson_Ether_Synthesis reagent1 2,5-Difluoro-4-hydroxybenzaldehyde intermediate Phenoxide Intermediate reagent1->intermediate Deprotonation reagent2 Alkyl Halide (e.g., Benzyl Bromide) product Ether Derivative reagent2->product base Base (K₂CO₃) base->intermediate solvent Solvent (DMF) workup Aqueous Workup & Extraction intermediate->product Sₙ2 Attack product->workup purification Column Chromatography workup->purification purification->product Isolation

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1.1: Synthesis of 2,5-Difluoro-4-(benzyloxy)benzaldehyde

Materials:

  • 2,5-Difluoro-4-hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of aldehyde).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.

Data Presentation: 2,5-Difluoro-4-(benzyloxy)benzaldehyde

PropertyExpected Value
Appearance White to off-white solid
Yield 85-95%
¹H NMR (CDCl₃) δ ~ 9.8 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 7.1 (m, 1H, Ar-H), 6.8 (m, 1H, Ar-H), 5.1 (s, 2H, OCH₂)
¹³C NMR (CDCl₃) δ ~ 185, 158, 155, 152, 135, 129, 128, 127, 115, 110, 71
IR (KBr, cm⁻¹) ~ 2850 (C-H, aldehyde), 1690 (C=O, aldehyde), 1610, 1500 (C=C, aromatic), 1250 (C-O, ether)

PART 2: Synthesis of Ester Derivatives via Acylation

Esterification of the phenolic hydroxyl group provides another avenue for derivatization, often used to introduce acyl groups that can act as prodrug moieties or modulate the electronic properties of the aromatic ring. The most straightforward method is the reaction of the phenol with a reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices

The use of an acyl chloride, such as benzoyl chloride, provides a highly electrophilic carbonyl carbon, facilitating a rapid reaction with the phenoxide nucleophile. A tertiary amine base like triethylamine (Et₃N) or pyridine is employed to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the phenoxide and drives the reaction to completion. Dichloromethane (DCM) is a common solvent choice as it is relatively inert and allows for easy workup.

Esterification_Reaction reagent1 2,5-Difluoro-4-hydroxybenzaldehyde intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Acyl Chloride (e.g., Benzoyl Chloride) reagent2->intermediate base Base (Et₃N) base->reagent1 Deprotonation solvent Solvent (DCM) workup Aqueous Wash & Extraction product Ester Derivative intermediate->product Elimination of Cl⁻ product->workup purification Recrystallization or Chromatography workup->purification purification->product Isolation

Caption: General workflow for ester synthesis.

Protocol 2.1: Synthesis of 2,5-Difluoro-4-formylphenyl benzoate

Materials:

  • 2,5-Difluoro-4-hydroxybenzaldehyde

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add benzoyl chloride (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Data Presentation: 2,5-Difluoro-4-formylphenyl benzoate

PropertyExpected Value
Appearance White crystalline solid
Yield >90%
¹H NMR (CDCl₃) δ ~ 9.9 (s, 1H, CHO), 8.2 (d, 2H, Ar-H), 7.7-7.5 (m, 3H, Ar-H), 7.4 (m, 1H, Ar-H), 7.2 (m, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~ 184, 164, 156, 153, 150, 134, 130, 129, 128, 120, 118
IR (KBr, cm⁻¹) ~ 1740 (C=O, ester), 1695 (C=O, aldehyde), 1260 (C-O, ester), 1600, 1510 (C=C, aromatic)

PART 3: Synthesis of Schiff Base (Imine) Derivatives

The aldehyde group of 2,5-Difluoro-4-hydroxybenzaldehyde is a prime site for derivatization, most commonly through the formation of Schiff bases (imines) by condensation with primary amines. These derivatives are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Causality Behind Experimental Choices

The formation of a Schiff base is a reversible condensation reaction. To drive the reaction towards the product, it is typically carried out in a solvent like ethanol under reflux conditions, which allows for the azeotropic removal of the water byproduct. A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.

Schiff_Base_Formation reagent1 2,5-Difluoro-4-hydroxybenzaldehyde intermediate Carbinolamine Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Primary Amine (e.g., Aniline) reagent2->intermediate catalyst Acid Catalyst (AcOH) catalyst->reagent1 solvent Solvent (Ethanol) isolation Cooling & Filtration product Schiff Base (Imine) intermediate->product Dehydration product->isolation conditions Reflux (Heat) conditions->intermediate

Caption: Reaction pathway for Schiff base synthesis.

Protocol 3.1: Synthesis of (E)-2,5-difluoro-4-hydroxy-N-(4-methoxyphenyl)benzaldimine

Materials:

  • 2,5-Difluoro-4-hydroxybenzaldehyde

  • p-Anisidine (4-methoxyaniline)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • To this solution, add p-anisidine (1.0 eq).

  • Add a few drops (2-3) of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure Schiff base.

Data Presentation: (E)-2,5-difluoro-4-hydroxy-N-(4-methoxyphenyl)benzaldimine

PropertyExpected Value
Appearance Yellow crystalline solid
Yield 80-90%
¹H NMR (DMSO-d₆) δ ~ 10.5 (s, 1H, OH), 8.5 (s, 1H, CH=N), 7.5-6.9 (m, 6H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ ~ 160, 158, 155, 152, 148, 142, 122, 118, 115, 112, 55
IR (KBr, cm⁻¹) ~ 3400 (O-H, broad), 1625 (C=N, imine), 1600, 1510 (C=C, aromatic), 1245 (C-O, ether)

PART 4: Applications in Drug Discovery

The derivatives of 2,5-Difluoro-4-hydroxybenzaldehyde are valuable precursors for compounds with significant therapeutic potential.

ALDH1A3 Inhibition

There is a growing body of evidence that benzyloxybenzaldehyde derivatives are potent and selective inhibitors of ALDH1A3.[1] This enzyme is a critical mediator of cancer cell survival and is considered a cancer stem cell marker. Inhibition of ALDH1A3 can sensitize cancer cells to chemotherapy and radiation. The ether derivatives synthesized from 2,5-Difluoro-4-hydroxybenzaldehyde serve as a core scaffold for building libraries of potential ALDH1A3 inhibitors for screening and lead optimization.

Anticancer and Antimicrobial Agents

Schiff bases are well-documented for their broad spectrum of biological activities. The imine linkage is often crucial for their bioactivity. Schiff bases derived from fluorinated salicylaldehydes have shown promising results as both anticancer and antimicrobial agents.[4][7] The derivatives synthesized in Part 3 can be evaluated in various assays, such as the MTT assay for cytotoxicity against cancer cell lines or broth microdilution assays for antimicrobial activity.[8]

Applications cluster_derivatives Synthesized Derivatives cluster_applications Therapeutic Applications Start 2,5-Difluoro-4-hydroxybenzaldehyde Ether Ether Derivatives Start->Ether Ester Ester Derivatives Start->Ester SchiffBase Schiff Bases Start->SchiffBase ALDH ALDH1A3 Inhibition Ether->ALDH Scaffold for Anticancer Anticancer Agents SchiffBase->Anticancer Antimicrobial Antimicrobial Agents SchiffBase->Antimicrobial

Caption: Applications of synthesized derivatives.

Safety and Handling

2,5-Difluoro-4-hydroxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

References

  • Synthesis of fluorinated benzyloxalamide derivatives. ResearchGate. Available from: [Link]

  • Benzoyl fluoride. Organic Syntheses Procedure. Available from: [Link]

  • The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Sciencemadness. Available from: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]

  • 2,5-Difluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. PubMed. Available from: [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available from: [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. Google Patents.
  • Aldehyde dehydrogenase inhibitors and their therapeutic use. Google Patents.
  • Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. PubMed. Available from: [Link]

  • Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Preprints.org. Available from: [Link]

  • Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. PubMed Central. Available from: [Link]

  • Benzoyl chloride and its fluorinated analogues. ResearchGate. Available from: [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI. Available from: [Link]

  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. Available from: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Available from: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. SciRP.org. Available from: [Link]

  • 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). PubChemLite. Available from: [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. ResearchGate. Available from: [Link]

  • 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET. Available from: [Link]

  • SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II), Revue Roumaine de Chimie. Available from: [Link]

  • IR spectrum of p-hydroxy benzaldehyde. ResearchGate. Available from: [Link]

  • A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. PubMed Central. Available from: [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PubMed Central. Available from: [Link]

  • 4-(Benzyloxy)benzaldehyde. PubMed Central. Available from: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 2,5-Difluoro-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-4-hydroxybenzaldehyde is a highly specialized scaffold used in the synthesis of liquid crystals, agrochemicals, and kinase inhibitors. Its unique electronic signature—characterized by a "push-pull" system (electron-donating hydroxyl vs. electron-withdrawing aldehyde and fluorines)—presents specific challenges in palladium-catalyzed cross-coupling.

Standard Suzuki protocols often fail due to three primary failure modes:

  • Catalyst Poisoning: The free phenoxide anion can coordinate tightly to Pd(II), arresting the catalytic cycle.

  • Aldehyde Instability: Strong bases (e.g., hydroxides, alkoxides) required for transmetallation can trigger Cannizzaro disproportionation or aldol condensation.

  • Triflate Hydrolysis: When activating the phenol as a triflate, the electron-deficient ring makes the sulfonate extremely labile to hydrolysis before coupling can occur.

This guide provides two validated protocols designed to overcome these barriers, focusing on Triflate Activation (C4-coupling) and Orthogonal Halogenation (C3/C6-coupling).

Strategic Analysis & Mechanistic Insight

The "Fluorine Effect" on Catalysis

The presence of fluorine atoms at the 2,5-positions exerts a profound inductive effect (


).
  • Impact on Oxidative Addition: If the phenol is converted to a triflate (–OTf), the electron-poor ring facilitates rapid oxidative addition of Pd(0).

  • Impact on Transmetallation: This is the rate-determining step. The electron-deficient Pd(II) intermediate requires a base that is strong enough to activate the boronic acid but weak enough to preserve the sensitive aldehyde.

Workflow Decision Matrix

Select the appropriate protocol based on your target structural motif:

DecisionMatrix Start Starting Material: 2,5-Difluoro-4-hydroxybenzaldehyde Decision Target Modification Site? Start->Decision RouteA Route A: Replace -OH (Biaryl Ether/Alkylether Synthesis) Decision->RouteA C4 Position RouteB Route B: Couple at C3/C6 (Retain -OH/-CHO) Decision->RouteB Ortho Position ActionA Protocol 1: Triflation & Suzuki Coupling RouteA->ActionA ActionB Protocol 2: Bromination & Orthogonal Coupling RouteB->ActionB

Figure 1: Strategic decision tree for scaffold functionalization.

Protocol 1: C4-Coupling via Triflate Activation

This route converts the hydroxyl group into a reactive triflate leaving group. Critical Note: Due to the electron-withdrawing nature of the ring, the resulting triflate is highly reactive but also unstable to moisture.

Phase A: Synthesis of the Aryl Triflate

Reaction: Ar-OH + Tf₂O → Ar-OTf

ParameterSpecificationRationale
Reagent Trifluoromethanesulfonic anhydride (

)
Superior leaving group generation compared to tosylates.
Base Pyridine (anhydrous)Acts as both solvent and proton scavenger; mild enough to spare the aldehyde.
Temperature 0°C to RTLow temp prevents decomposition of the activated intermediate.
Atmosphere Nitrogen/ArgonStrict moisture control is required to prevent hydrolysis.

Step-by-Step Procedure:

  • Dissolve 2,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Add anhydrous Pyridine (3.0 eq) and cool the solution to 0°C.

  • Dropwise add

    
     (1.2 eq) over 20 minutes. Caution: Exothermic.
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-cold 1M HCl (rapidly) to neutralize pyridine. Extract immediately with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is an oil/low-melting solid that degrades on silica if left too long.

Phase B: The Suzuki Cross-Coupling

Reaction: Ar-OTf + Ar'-B(OH)₂ → Ar-Ar'

Optimized Conditions:

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocene ligand prevents

      
      -hydride elimination and stabilizes the Pd center against the electron-poor aryl ring.
      
  • Base:

    
     (anhydrous)
    
    • Why: Anhydrous phosphate is crucial. Carbonate bases (aqueous) often hydrolyze the electron-deficient triflate back to the phenol before coupling occurs.

  • Solvent: 1,4-Dioxane (dry).

Execution:

  • Charge a reaction vial with the Triflate intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
      (3.0 eq), and 
    
    
    
    (0.05 eq).
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (degassed).

  • Heat to 80°C for 4–6 hours. Do not exceed 100°C to protect the aldehyde.

  • Filter through Celite, concentrate, and purify via column chromatography.

Protocol 2: C3-Coupling via Bromination (Orthogonal Route)

If the hydroxyl group must be retained (e.g., for later hydrogen bonding interactions), the coupling must occur at the C3 or C6 position.

Phase A: Regioselective Bromination

The directing effects of the -OH (ortho/para director) and -F (ortho/para director) vs. -CHO (meta director) create a competitive landscape. However, the -OH is the strongest activating group.

Reagent: N-Bromosuccinimide (NBS) in Acetonitrile. Procedure:

  • Dissolve substrate in MeCN.[1]

  • Add NBS (1.05 eq) at 0°C.

  • Stir at RT.[2] The high acidity of the phenol ensures bromination occurs ortho to the hydroxyl group (C3 position).

Phase B: Ligand-Controlled Coupling

Coupling a bromide in the presence of a free phenol requires a specific catalyst system to prevent Pd-poisoning by the phenoxide.

Recommended System:

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
     (aqueous, 2M)
    
  • Solvent: Toluene/Water biphasic mix.

Mechanism of Success: SPhos (Buchwald ligand) is bulky and electron-rich. It facilitates oxidative addition into the C-Br bond even on the electron-poor ring and protects the Pd center from being sequestered by the phenoxide anion.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Recovery of Phenol (Route A) Hydrolysis of TriflateSwitch to strictly anhydrous

and dry Dioxane. Avoid aqueous bases.
Homocoupling of Boronic Acid Oxidative stress / Slow TransmetallationDegas solvents thoroughly. Increase Boronic acid to 1.5-2.0 eq.
Black Precipitate (Pd Black) Catalyst decompositionAdd free ligand (e.g.,

) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
Aldehyde degradation Cannizzaro reactionLower reaction temperature to 60°C; switch base from Carbonate to Phosphate or Fluoride (

).
Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to F-subst.) Pd0->OxAdd + Ar-OTf Int1 Ar-Pd(II)-OTf OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet + Ar'-B(OH)2 / Base Int2 Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the kinetic impact of the fluorinated scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Laboratory Protocols. Link

  • Ritter, T., et al. (2011). Fluorination of Aryl Boronic Acids. Journal of the American Chemical Society.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes.[3] Angewandte Chemie, 48(49), 9240-9261. Link

Disclaimer: All protocols involve hazardous chemicals (triflates, palladium catalysts, organoborons). Perform all reactions in a fume hood with appropriate PPE.

Sources

The Strategic Utility of 2,5-Difluoro-4-hydroxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Medicinal Chemistry with a Fluorinated Phenolic Aldehyde

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1][2][3] Within this context, 2,5-Difluoro-4-hydroxybenzaldehyde emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of 2,5-Difluoro-4-hydroxybenzaldehyde in the synthesis of diverse classes of bioactive molecules. While specific, published applications of this exact molecule are nascent, its structural motifs—a reactive aldehyde, a phenolic hydroxyl group, and strategically positioned fluorine atoms—suggest its utility in a range of established synthetic transformations. The protocols detailed herein are based on well-established methodologies for analogous hydroxybenzaldehydes and are presented as robust starting points for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
Molecular FormulaC₇H₄F₂O₂[4]
Molecular Weight158.10 g/mol [4]
AppearanceBrown Powder[5]
Melting Point143.0-149.0 °C[5]
IUPAC Name2,5-difluoro-4-hydroxybenzaldehyde[4]
CAS Number918523-99-6[5]

Safety and Handling: 2,5-Difluoro-4-hydroxybenzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Applications and Detailed Protocols

The strategic positioning of the aldehyde, hydroxyl, and fluorine functional groups on the aromatic ring of 2,5-Difluoro-4-hydroxybenzaldehyde opens a gateway to a multitude of synthetic transformations, enabling the construction of diverse molecular scaffolds with significant therapeutic potential.

Synthesis of Schiff Bases: Accessing a Privileged Pharmacophore

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The aldehyde functionality of 2,5-Difluoro-4-hydroxybenzaldehyde readily undergoes condensation with primary amines to form stable Schiff bases. The fluorine and hydroxyl substituents can further modulate the biological activity and physicochemical properties of the resulting molecules.

Proposed Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from 2,5-Difluoro-4-hydroxybenzaldehyde and a primary amine.

  • Materials:

    • 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)

    • Primary amine (e.g., aniline or a substituted aniline) (1.0 eq)

    • Ethanol (or methanol)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • To this solution, add the primary amine (1.0 eq) dissolved in a small amount of ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and the amine, and its boiling point is suitable for reflux conditions.

  • The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Workflow for Schiff Base Synthesis

G A Dissolve 2,5-Difluoro-4-hydroxybenzaldehyde in Ethanol B Add Primary Amine Solution A->B Step 1 C Add Catalytic Acetic Acid B->C Step 2 D Reflux for 2-4 hours C->D Step 3 E Cool to Room Temperature D->E Step 4 F Filter and Wash Product E->F Step 5 G Recrystallize for Purification F->G Step 6

Caption: General workflow for the synthesis of Schiff bases.

Knoevenagel Condensation: A Gateway to Coumarins and Other Bioactive Heterocycles

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7] Utilizing 2,5-Difluoro-4-hydroxybenzaldehyde in this reaction provides a direct route to fluorinated coumarin derivatives, a class of compounds known for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.

Proposed Protocol: Synthesis of a 6,9-Difluoro-7-hydroxycoumarin Derivative

This protocol outlines the synthesis of a fluorinated coumarin derivative via a Knoevenagel condensation followed by intramolecular cyclization.

  • Materials:

    • 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)

    • Diethyl malonate (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

Causality Behind Experimental Choices:

  • Piperidine, a basic amine, acts as a catalyst by deprotonating the active methylene compound (diethyl malonate), generating a nucleophilic enolate that attacks the aldehyde.

  • The reflux conditions provide the necessary energy for both the initial condensation and the subsequent intramolecular cyclization (lactonization) to form the coumarin ring.

Knoevenagel Condensation Pathway

G cluster_0 Reactants A 2,5-Difluoro-4- hydroxybenzaldehyde C Piperidine Catalyst (in Ethanol) B Diethyl Malonate D Intermediate Adduct C->D Condensation E 6,9-Difluoro-7-hydroxycoumarin Derivative D->E Intramolecular Cyclization

Caption: Proposed pathway for fluorinated coumarin synthesis.

Synthesis of Chalcones: Precursors to Flavonoids and Other Bioactive Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are themselves a class of bioactive molecules with anticancer, anti-inflammatory, and antioxidant properties.[8][9] The Claisen-Schmidt condensation of 2,5-Difluoro-4-hydroxybenzaldehyde with an appropriate acetophenone derivative offers a straightforward route to novel fluorinated chalcones.[10]

Proposed Protocol: Synthesis of a Fluorinated Chalcone Derivative

This protocol describes the base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone.

  • Materials:

    • 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)

    • Substituted acetophenone (e.g., acetophenone) (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol

    • Water

    • Dilute hydrochloric acid

  • Procedure:

    • Dissolve 2,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the cooled mixture with continuous stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

    • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral.

    • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

  • The reaction is performed at a low temperature initially to control the exothermic reaction and then at room temperature to drive the reaction to completion.

Synthesis of Quinoline Derivatives: A Privileged Scaffold in Drug Discovery

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[11][12] The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While 2,5-Difluoro-4-hydroxybenzaldehyde is not a direct precursor for the Friedländer synthesis, it can be readily converted to a suitable intermediate.

Proposed Two-Step Protocol for a Fluorinated Quinoline Derivative

Step 1: Synthesis of 2-Amino-3,6-difluoro-5-hydroxybenzaldehyde

A plausible route to the necessary ortho-amino benzaldehyde would involve nitration followed by reduction.

Step 2: Friedländer Annulation

  • Materials:

    • 2-Amino-3,6-difluoro-5-hydroxybenzaldehyde (1.0 eq)

    • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate) (1.1 eq)

    • Base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid) catalyst

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the 2-amino-3,6-difluoro-5-hydroxybenzaldehyde (1.0 eq) and the ketone (1.1 eq) in a suitable solvent in a round-bottom flask.

    • Add the catalyst (either base or acid).

    • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography or recrystallization to yield the desired fluorinated quinoline derivative.

Causality Behind Experimental Choices:

  • The Friedländer synthesis can be catalyzed by either acid or base. The choice of catalyst often depends on the specific substrates being used.

  • The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.

Conclusion and Future Perspectives

2,5-Difluoro-4-hydroxybenzaldehyde represents a promising, yet underexplored, building block in the synthesis of bioactive molecules. Its unique combination of functional groups provides a versatile platform for the construction of a wide range of molecular architectures. The strategic incorporation of fluorine is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting compounds. The protocols outlined in this guide, based on established and reliable synthetic transformations, offer a solid foundation for researchers to begin exploring the potential of this valuable synthon in their drug discovery and development programs. Further investigation into the reactivity of 2,5-Difluoro-4-hydroxybenzaldehyde and the biological evaluation of its derivatives are warranted to fully unlock its therapeutic potential.

References

  • BenchChem. (2025). Synthesis and Applications of Schiff Bases Derived from 2,5-Dihydroxybenzaldehyde and Diamines.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
  • BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers.
  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (1945). Ethyl Benzalmalonate. 25, 42. doi: 10.15227/orgsyn.025.0042
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2019). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. 6(2), 117-124.
  • Trade Science Inc. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Tsi-journals.com.
  • Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. 27(1), 60-72.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. 3(2), 145-148.
  • Future Science. (2017). Current and emerging applications of fluorine in medicinal chemistry. 9(2), 127-151.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. 234, 115567.
  • ResearchGate. (2018). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
  • Molecules. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 24(17), 3072.
  • Oriental Journal of Chemistry. (2024).
  • Reviews in Virtual Chemistry. (2018).
  • Molecules. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 27(15), 5036.
  • Organic & Biomolecular Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. 21(35), 7041-7061.
  • Chemical Review and Letters. (2025).
  • World Journal of Pharmaceutical Research. (2024).
  • Current Topics in Medicinal Chemistry. (2014).
  • ScienceOpen. (2014).
  • ACS Omega. (2020).
  • CBSE. (n.d.). Organic Chemistry – Specific Name Reactions.
  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. 58(21), 8315-8359.

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Application Note: Protecting Group Strategies for 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic selection and experimental protocols for protecting the phenolic hydroxyl group of 2,5-difluoro-4-hydroxybenzaldehyde . Due to the unique electronic environment created by the 2,5-difluoro substitution pattern, this substrate exhibits significantly higher acidity and altered reactivity compared to non-fluorinated analogs. This document provides validated protocols for Methoxymethyl (MOM) and p-Methoxybenzyl (PMB) protection, selected for their orthogonality to the aldehyde moiety and stability under diverse reaction conditions.[1][2] It explicitly advises against standard benzyl/hydrogenolysis strategies to prevent chemoselectivity issues with the aldehyde and potential hydrodefluorination.

Part 1: Strategic Analysis & Chemical Logic[2]

The Electronic Landscape

The 2,5-difluoro-4-hydroxybenzaldehyde molecule presents a specific challenge: enhanced phenolic acidity .[2]

  • Inductive Effects: The fluorine atoms at positions 2 and 5 exert strong electron-withdrawing inductive effects (-I).[1][2]

  • Resonance Effects: The para-aldehyde group further withdraws electron density.[2]

  • Consequence: The

    
     of this phenol is estimated to be 6.5–7.5 (compared to ~10 for phenol). The resulting phenoxide anion is stable but less nucleophilic, requiring stronger electrophiles or optimized catalysts for protection.[2] Conversely, the resulting protected ethers (especially silyl ethers) are more susceptible to nucleophilic attack or hydrolysis because the leaving group (the electron-deficient phenoxide) is highly stable.
    
The "Benzyl Trap" (Why Standard Bn is Risky)

While Benzyl (Bn) ethers are standard for phenols, they are not recommended for this specific substrate if the aldehyde must be preserved.[1]

  • Deprotection Incompatibility: Removal of Bn groups typically requires Hydrogenolysis (

    
    ).[1][2] These conditions will readily reduce the aldehyde (C-1) to a primary alcohol or methyl group.[2]
    
  • Hydrodefluorination Risk: Under the forcing hydrogenation conditions often required for electron-deficient rings, there is a non-zero risk of cleaving the C-F bond, generating impurities.[2]

Recommended Strategy: Orthogonal Protection

We recommend two primary strategies based on downstream compatibility:

  • Strategy A: The MOM Ether (Methoxymethyl) [3]

    • Pros: Excellent stability to basic conditions (e.g., organolithiums, Wittig reagents); minimal steric bulk.[1][2]

    • Cons: Requires acidic deprotection (care needed with aldehyde acetalization).[1][2]

    • Best For: Multi-step synthesis involving strong bases or nucleophiles.[1][2]

  • Strategy B: The PMB Ether (p-Methoxybenzyl) [1]

    • Pros: Can be removed oxidatively (DDQ) or with specific acids (TFA), avoiding hydrogenation entirely.[1][2]

    • Cons: Less stable to strong acids than Bn.[1][2]

    • Best For: Sequences requiring mild deprotection conditions that preserve the aldehyde state.[2]

Part 2: Decision Matrix & Workflows

ProtectionStrategy Start Substrate: 2,5-Difluoro-4-hydroxybenzaldehyde Decision Downstream Chemistry Requirements? Start->Decision RouteA Route A: Strong Bases Used (e.g., Grignard, Lithiation) Decision->RouteA High Stability Needed RouteB Route B: Mild/Oxidative Conditions (e.g., Condensations, Couplings) Decision->RouteB Mild Removal Needed MOM_Prot Select MOM Protection (Acid Labile) RouteA->MOM_Prot PMB_Prot Select PMB Protection (Oxidative/Acid Labile) RouteB->PMB_Prot Deprot_MOM Deprotection: HCl/MeOH or BBr3 (Risk: Acetal formation) MOM_Prot->Deprot_MOM Deprot_PMB Deprotection: TFA or DDQ (Preserves Aldehyde) PMB_Prot->Deprot_PMB

Figure 1: Decision matrix for selecting the appropriate protecting group based on planned downstream chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: MOM Protection (Methoxymethyl Ether)

Objective: Synthesis of 2,5-difluoro-4-(methoxymethoxy)benzaldehyde.[1][2] Mechanism:


 substitution. The electron-deficient phenoxide attacks the highly reactive MOM-Cl.[2]
ReagentEquivalentsRole
Substrate1.0Starting Material
MOM-Cl (Chloromethyl methyl ether)1.2 - 1.5Electrophile (Carcinogen![1][2] Handle in hood)
DIPEA (Diisopropylethylamine)2.0Non-nucleophilic Base
DCM (Dichloromethane)Solvent0.1 M Concentration

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2,5-difluoro-4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. The solution may darken slightly due to phenoxide formation.[2]

  • Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe over 10 minutes.[1][2] Caution: MOM-Cl is a carcinogen and volatile.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The product will be less polar than the starting phenol.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DIPEA), then Brine.[1][2] Dry over

    
    .[1][2][4]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation:

  • 1H NMR: Look for the characteristic MOM methylene peak (

    
     ppm, singlet, 2H) and the methoxy singlet (
    
    
    
    ppm, 3H).
Protocol B: PMB Protection (p-Methoxybenzyl Ether)

Objective: Synthesis of 4-((4-methoxybenzyl)oxy)-2,5-difluorobenzaldehyde.[1][2] Mechanism:


 substitution. PMB-Cl is preferred over PMB-OH/Mitsunobu for this acidic phenol.[1][2]
ReagentEquivalentsRole
Substrate1.0Starting Material
PMB-Cl (p-Methoxybenzyl chloride)1.1Electrophile

(Potassium Carbonate)
2.0Base
DMF (Dimethylformamide)Solvent0.2 M Concentration
TBAI (Tetrabutylammonium iodide)0.1Catalyst (Finkelstein)

Step-by-Step Procedure:

  • Setup: Charge a flask with the substrate (1.0 equiv), finely ground

    
     (2.0 equiv), and TBAI (0.1 equiv).
    
  • Solvent: Add anhydrous DMF. Stir at RT for 15 minutes to generate the phenoxide.

  • Addition: Add PMB-Cl (1.1 equiv) dropwise.[1][2]

  • Reaction: Heat the mixture to 60°C for 3–5 hours.

    • Note: The electron-deficient ring makes the phenol a weaker nucleophile; mild heating ensures completion.

  • Workup: Cool to RT. Pour into ice-water (precipitate may form).[2][4] Extract with EtOAc (3x).[1][2]

  • Washing: Wash organics extensively with water (to remove DMF) and Brine.[1][2] Dry over

    
    .[1][2][5]
    
  • Purification: Recrystallization from Ethanol/Hexane is often possible.[1][2] If not, flash chromatography (Hexane/EtOAc).[1][2]

Validation:

  • 1H NMR: PMB benzylic protons (

    
     ppm, s, 2H) and PMB aromatic region (two doublets, AA'BB' system).[1][2]
    
Protocol C: Deprotection Strategies (Restoring the Phenol)
1. PMB Removal (Oxidative - Preserves Aldehyde)[1][2]
  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), DCM/Water (18:1).[1][2]

  • Procedure: Dissolve protected substrate in DCM/H2O. Add DDQ (1.2 equiv) at 0°C. Stir 1-2 hours. The mixture will turn deep red/brown.[2]

  • Workup: Filter through Celite to remove hydroquinone byproduct.[2] Wash with saturated

    
    .[2]
    
  • Why this works: DDQ oxidizes the electron-rich PMB ring, cleaving the ether bond without touching the electron-deficient difluorobenzaldehyde ring or the aldehyde carbonyl.

2. MOM Removal (Acidic)[1]
  • Reagents: 3M HCl in THF or TFA/DCM (1:1).

  • Procedure: Treat substrate at 0°C. Monitor closely.

  • Risk: Acidic conditions in the presence of alcohol (if using MeOH) can convert the aldehyde to an acetal. Using THF/Water or DCM/Water mixtures minimizes this side reaction.[2]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1][2] John Wiley & Sons.[1][2] (Standard reference for MOM and PMB stability/conditions).

  • Regioselective Protection of Hydroxybenzaldehydes. Molecules, 2002, 7, 698.[2][6] Link (Discusses MOM protection of similar electron-deficient hydroxybenzaldehydes).[1][2]

  • Hydrodefluorination of Fluorinated Aromatics. Chemical Society Reviews, 2021.[1][2] Link (Grounding for the risk of using Hydrogenolysis on fluorinated rings).[1][2]

  • Acidity of Fluorophenols. Journal of Organic Chemistry, 2009.[2] (Establishes the electronic basis for the enhanced acidity of 2,5-difluorophenol).

  • PubChem Compound Summary: 2,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information.[1][2] Link (Physical property verification).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Properties

2,5-Difluoro-4-hydroxybenzaldehyde is a critical intermediate in the synthesis of anti-inflammatory agents (e.g., Iguratimod derivatives) and other bioactive APIs.[1][2][3][4] Its purification is often complicated by its dual functionality: the aldehyde group is prone to oxidation, while the phenolic hydroxyl group introduces acidity and hydrogen-bonding capability that can lead to "oiling out" rather than crystallization.[1][3][4]

PropertyValue / CharacteristicRelevance to Purification
Melting Point 143°C – 149°C [1, 2]High MP suggests good potential for crystallization.[1][2][3][4] If your crude melts <135°C, significant impurities are present.[1][2][3][4]
Solubility Soluble in alcohols, THF, EtOAc.[1][2][3][4] Slightly soluble in water.[1][2][3][4]Ideal for solvent/anti-solvent recrystallization (e.g., Ethanol/Water).[1][2][3][4]
pKa ~7.0–7.5 (Phenolic)Soluble in aqueous base (NaOH/KOH).[1][2][3][4] Allows for Acid-Base Extraction as a pre-purification step.[1][2][3][4]
Stability Air-sensitive (Oxidation)Long exposure to air turns the solid pink/brown (quinone formation) or converts aldehyde to benzoic acid.[1][2][3][4]

Standard Operating Procedures (SOPs)

Phase A: Solvent System Selection

Do not blindly follow a fixed ratio. The optimal solvent system depends on your specific impurity profile (e.g., unreacted 3-fluorophenol vs. oxidized byproducts).[1][2][3][4]

  • Primary System (High Purity): Ethanol / Water (95:5 to 70:30) .[2][3][4]

    • Why: The compound is highly soluble in hot ethanol.[1][2][3][4] Water acts as the anti-solvent to force precipitation upon cooling.[1][2][3][4]

  • Secondary System (Removal of Tars): Toluene / Heptane .[1][2][3][4]

    • Why: If your crude is dark/tarry, non-polar impurities remain in the mother liquor while the polar product crystallizes out.[1][2][3]

Phase B: The Recrystallization Protocol

Pre-requisite: If crude purity is <90%, perform an Acid-Base Extraction first (dissolve in 1M NaOH, wash with DCM, acidify aqueous layer to pH 3 to precipitate).[1][2][4]

Step-by-Step Recrystallization:

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (95%) at a ratio of roughly 3-5 mL per gram of solid.[1][2][3][4]

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add ethanol in 1 mL increments until fully dissolved.[1][2][3][4]

    • Critical: Do not overheat.[1][2][3][4] Prolonged boiling promotes oxidation.[1][2][3][4]

  • Filtration (Optional): If insoluble black specks remain, perform a hot filtration.[1][2][3][4]

  • Anti-Solvent Addition: While maintaining reflux, slowly add warm water dropwise until a faint turbidity (cloudiness) persists.[1][2][3][4]

  • Clarification: Add just enough hot ethanol (0.5 - 1 mL) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Insulate the flask with a towel to slow the cooling rate.[1][2][3][4] Rapid cooling traps impurities.[1][2][3][4]

  • Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1][2][3][4][5] Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C during drying to prevent surface oxidation.

Troubleshooting Hub (Q&A)

Issue 1: "My product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3][4] It occurs when the solution enters the "metastable zone" too quickly or the solvent is too polar.[1][2][3][4]

Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (Ethanol) to shift the composition away from the phase separation boundary.[1][2][3][4]

  • Seed it: Add a tiny crystal of pure product (if available) when the solution is slightly cloudy but still hot (~50°C).

  • Slower Cooling: Agitate vigorously while cooling.

Issue 2: "The crystals are pink or light brown."

Diagnosis: Oxidation of the phenol to quinone-like species.[1][2][3][4] This often happens if the crude contained residual base or was dried in air at high temps.[1][2][3][4]

Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Step 2), add Activated Carbon (5-10 wt%) .[1][2][3][4] Reflux for 10 minutes, then hot filter through Celite.

  • Bisulfite Wash: If the color persists, wash the filtered wet cake with a 5% Sodium Bisulfite (

    
    ) solution to reduce colored oxidation products.[1][2][4]
    
Issue 3: "My melting point is low (e.g., 135°C)."

Diagnosis: Eutectic impurities are present.[1][2][3][4] Likely unreacted starting material (fluorophenols) or isomers.[1][2][3][4][5]

Corrective Action:

  • Recrystallization alone may not separate isomers efficiently.[1][2][3][4]

  • Switch Solvent: Try Toluene . Heat to reflux (110°C) to dissolve.[1][2][3][4] The more polar isomers often have different solubility profiles in aromatic solvents compared to alcohols.

Logic & Workflow Visualization

The following decision tree guides you through the purification logic based on the physical state of your crude material.

PurificationWorkflow Start Start: Crude 2,5-Difluoro-4-hydroxybenzaldehyde CheckPurity Check Crude Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% (Tarry/Dark) CheckPurity->LowPurity Recryst Recrystallization (Ethanol/Water System) HighPurity->Recryst AcidBase Perform Acid-Base Extraction (1. Dissolve in NaOH 2. Wash w/ DCM 3. Acidify to ppt) LowPurity->AcidBase AcidBase->Recryst Observation Observation during Cooling Recryst->Observation Crystals Crystals Form Observation->Crystals Oiling Oiling Out (LLPS) Observation->Oiling Final Filter, Wash (Cold EtOH), Dry Crystals->Final FixOil 1. Reheat 2. Add more Ethanol 3. Add Seed Crystal Oiling->FixOil Remedy FixOil->Observation Retry

Figure 1: Decision logic for purification based on crude purity and phase behavior.

References & Data Sources

  • Fisher Scientific. (n.d.).[1][2][3][4] 2,5-Difluoro-4-hydroxybenzaldehyde Properties. Retrieved January 31, 2026, from [Link][1][2][4]

  • Google Patents. (2022).[1][2][3][4] CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.[1][2][3][4][6] (Cited for synthesis context and impurity profiling). Retrieved January 31, 2026, from [1][2][4]

  • PubChem. (2025).[1][2][3][4] 2,5-Difluoro-4-hydroxybenzaldehyde (CID 21966462).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved January 31, 2026, from [Link][1][2][4]

Sources

Technical Support Center: Column Chromatography Purification of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,5-Difluoro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatography purification of this important fluorinated intermediate.[1][2][3]

Introduction

2,5-Difluoro-4-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Column chromatography is a standard and effective method for its purification. However, the presence of two electron-withdrawing fluorine atoms and a polar hydroxyl group on the aromatic ring can present unique challenges during separation. This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of 2,5-Difluoro-4-hydroxybenzaldehyde.

Question 1: My compound is running too fast (high Rf) or too slow (low Rf) on the column. How do I choose the right solvent system?

Answer:

The polarity of the mobile phase is the most critical factor in achieving good separation. For 2,5-Difluoro-4-hydroxybenzaldehyde, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[4]

  • If your Rf is too high (e.g., > 0.5): Your mobile phase is too polar. You need to decrease the proportion of the polar solvent (ethyl acetate). A higher concentration of the non-polar solvent (hexanes) will increase the interaction of your polar compound with the polar silica gel, slowing it down.

  • If your Rf is too low (e.g., < 0.1): Your mobile phase is not polar enough. You need to increase the proportion of the polar solvent (ethyl acetate) to more effectively elute your compound from the silica gel.

Pro-Tip: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation on the column.[5] A starting point for TLC analysis could be a 20-30% ethyl acetate in hexanes mixture.

Question 2: I'm seeing significant tailing of my product spot on the TLC plate and the column fractions are broad. What's causing this and how can I fix it?

Answer:

Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For hydroxybenzaldehydes, the acidic nature of the silica gel can be a major contributor. The phenolic hydroxyl group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to your mobile phase can often resolve tailing. The acetic acid protonates the silanol groups, reducing their interaction with your compound. It also helps to keep your phenolic compound in a single, protonated state.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel. However, always test this with TLC first as the selectivity will change.

  • Check for Overloading: Tailing can also be a sign that you have loaded too much crude material onto your column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question 3: My purified compound seems to have co-eluted with an impurity. How can I improve the separation?

Answer:

Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Better Resolution:

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with similar Rf values. Start with a lower polarity to elute the less polar impurities, and then slowly increase the polarity to elute your target compound, leaving the more polar impurities behind.

  • Try a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity. For example, you could try a dichloromethane/methanol system. Different solvents interact with your compound and the stationary phase in unique ways, which can sometimes enhance separation.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

Question 4: I suspect my compound is degrading on the silica gel. Is this possible and what can I do?

Answer:

While 2,5-Difluoro-4-hydroxybenzaldehyde is generally stable, some sensitive organic molecules can degrade on acidic silica gel. The presence of fluorine atoms can influence the electronic properties of the aromatic ring and potentially affect its stability under certain conditions.

Troubleshooting Steps:

  • Run a Stability Test: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots appearing or your main spot diminishing, your compound may be unstable on silica.

  • Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with your mobile phase containing a small amount of a base like triethylamine (~1%). However, be cautious as this will significantly alter the elution profile.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: For optimal separation, the sample should be loaded in a narrow band.

  • Dry Loading: This is the preferred method. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before adding more mobile phase.[6]

Q2: How much silica gel should I use?

A2: A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.

Q3: Can I reuse my column?

A3: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination can be an issue. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a highly polar solvent (like methanol or ethyl acetate) after each run.

Q4: What are some potential impurities from the synthesis of 2,5-Difluoro-4-hydroxybenzaldehyde?

A4: Depending on the synthetic route, common impurities could include unreacted starting materials, regioisomers (e.g., 3,5-difluoro-4-hydroxybenzaldehyde), or byproducts from incomplete reactions.[3] A well-optimized column chromatography protocol should be able to separate these based on differences in their polarity.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of ~1 gram of crude 2,5-Difluoro-4-hydroxybenzaldehyde.

Materials:

  • Crude 2,5-Difluoro-4-hydroxybenzaldehyde

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or n-heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Prepare a few TLC plates and a developing chamber with a solvent system of 20% ethyl acetate in hexanes.

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate) and spot it on the TLC plates.

    • Develop the plates and visualize under a UV lamp.

    • Adjust the solvent system until the desired compound has an Rf of ~0.3.

  • Column Packing (Slurry Method): [7]

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (~0.5 cm).

    • In a beaker, prepare a slurry of silica gel (e.g., 50 g) in your initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[7]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [7]

  • Sample Loading (Dry Loading):

    • Dissolve your crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the percentage of ethyl acetate.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 2,5-Difluoro-4-hydroxybenzaldehyde.

Data Presentation

Table 1: Recommended Solvent Systems and Approximate Rf Values

Solvent System (v/v)Approximate Rf of 2,5-Difluoro-4-hydroxybenzaldehydeNotes
10% Ethyl Acetate / 90% Hexanes~0.1 - 0.2Good for starting the elution and removing non-polar impurities.
20% Ethyl Acetate / 80% Hexanes~0.25 - 0.35Often a good mobile phase for eluting the target compound.[8]
30% Ethyl Acetate / 70% Hexanes~0.4 - 0.5Can be used to speed up elution if the compound is moving too slowly.

Note: Rf values are approximate and can vary based on the specific brand of TLC plates and silica gel, as well as ambient conditions.

Visual Workflow

Below is a flowchart illustrating the decision-making process for troubleshooting common column chromatography issues.

troubleshooting_workflow start Start Purification tlc Run TLC Analysis start->tlc check_rf Rf in Target Range? (0.25-0.35) tlc->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No pack_column Pack Column & Load Sample check_rf->pack_column Yes adjust_polarity->tlc Re-run TLC run_column Run Column & Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_separation Good Separation? analyze_fractions->check_separation combine_pure Combine Pure Fractions check_separation->combine_pure Yes troubleshoot Troubleshoot Separation check_separation->troubleshoot No evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product check_tailing Tailing Observed? troubleshoot->check_tailing add_acid Add Acetic Acid to Mobile Phase check_tailing->add_acid Yes check_coelution Co-elution of Impurities? check_tailing->check_coelution No add_acid->run_column check_coelution->combine_pure No, other issue use_gradient Use Gradient Elution check_coelution->use_gradient Yes use_gradient->run_column

Caption: Troubleshooting workflow for column chromatography.

References

  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.).
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents. (n.d.).
  • 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem. (n.d.). Retrieved from [Link]

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. (n.d.). Retrieved from [Link]

  • Retention of Fluorine in Silica Gels and Glass* | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings - MDPI. (2023, October 26). Retrieved from [Link]

  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | C7H4F2O3 | CID 599523 - PubChem. (n.d.). Retrieved from [Link]

  • Neutralization and removal of compounds containing fluoride ions from waste silica gel | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • 2.4A: Macroscale Columns - Chemistry LibreTexts. (2024, August 18). Retrieved from [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.).
  • Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

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Technical Support Center: Formylation of Difluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of difluorophenols. Due to the strong electron-withdrawing nature of fluorine atoms, these substrates present unique difficulties compared to their non-fluorinated analogs. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve successful outcomes in your synthesis projects.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My formylation of 2,6-difluorophenol is resulting in very low or no yield. What is the primary cause and how can I fix it?

A1: The primary cause is severe deactivation of the aromatic ring. The two fluorine atoms at the ortho positions, combined with the hydroxyl group's directing influence, make the para position the only viable site for electrophilic attack. However, the inductive effect of the fluorines strongly withdraws electron density from the entire ring, making it a poor nucleophile.

Probable Causes & Solutions:

  • Insufficiently Reactive Formylating Agent: Standard conditions for activated phenols, such as the Reimer-Tiemann reaction, often fail because the dichlorocarbene electrophile is not potent enough to react with the deactivated ring.[1][2]

    • Solution 1: Vilsmeier-Haack Reaction. Employ the Vilsmeier-Haack reagent (generated from POCl₃ and DMF). This forms a chloroiminium ion, which is a much stronger electrophile capable of formylating moderately deactivated systems.[3][4] You may need to use elevated temperatures (e.g., 80-100 °C) to drive the reaction to completion.

    • Solution 2: Lewis Acid Catalysis. Use a formylating agent like dichloromethyl methyl ether in the presence of a strong Lewis acid such as TiCl₄ or AlCl₃.[5] The Lewis acid coordinates to the ether, generating a highly electrophilic species. However, be cautious as this can favor O-formylation (see Q3).

  • Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to poor conversion.

    • Solution: When using a more robust method like the Vilsmeier-Haack, ensure you are heating the reaction sufficiently. Monitor the reaction progress by TLC or LCMS to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q2: I am attempting to formylate 3,5-difluorophenol and am getting a mixture of isomers or no desired product. How can I control the regioselectivity for para-formylation?

A2: For 3,5-difluorophenol, the hydroxyl group directs electrophilic attack to the ortho (2, 6) and para (4) positions. All three positions are deactivated by the adjacent fluorine atoms. While the para position is often favored, achieving high selectivity can be challenging.

Strategies for Para-Selectivity:

  • The Duff Reaction: This method has been successfully used for the para-formylation of 3,5-difluorophenol.[5] The reaction uses hexamethylenetetramine (HMTA) in an acidic medium, often trifluoroacetic acid (TFA) or acetic acid.[6][7] The mechanism likely involves chelation that favors attack at the sterically accessible para position between the two fluorine atoms.

  • Steric Hindrance: While not applicable for modifying the substrate itself, choosing a bulkier formylating agent or reaction conditions that favor steric control can sometimes enhance para-selectivity, as the ortho positions are more sterically encumbered.

Troubleshooting Workflow for Regioselectivity Issues

G cluster_start Problem cluster_analysis Analysis cluster_solution Solution start Poor Regioselectivity in 3,5-Difluorophenol Formylation check_method Current Method? start->check_method check_side_products Identify Side Products: - ortho-isomers - Unreacted SM - Decomposition check_method->check_side_products Analyze Outcome duff Switch to Duff Reaction (HMTA/TFA) [High para-selectivity reported] check_side_products->duff para-isomer is desired vilsmeier Attempt Vilsmeier-Haack [May require optimization for selectivity] check_side_products->vilsmeier ortho/para mixture obtained casnati Consider Casnati-Skattebøl [Excellent ortho-selectivity, not ideal for para] check_side_products->casnati ortho-isomer is an acceptable alternative

Caption: Troubleshooting workflow for regioselectivity.

Q3: My reaction with dichloromethyl methyl ether is producing the aryl formate ester (O-formylation) instead of the desired hydroxybenzaldehyde (C-formylation). Why?

A3: This is a known and significant competing reaction pathway, especially with fluorinated phenols.[5] The phenoxide oxygen is a hard nucleophile, and under certain conditions, it can attack the electrophilic formylating agent faster than the softer carbon nucleophile of the aromatic ring. The deactivation of the ring by the fluorine atoms slows down C-formylation, tipping the kinetic balance in favor of O-formylation.

How to Prevent O-Formylation:

  • Change the Formylation Method: This is the most effective solution. Avoid reagents like dichloromethyl alkyl ethers that are prone to this side reaction with phenols. Switch to a method where the electrophile is generated in a way that favors C-C bond formation.

    • Recommended Methods: The Vilsmeier-Haack or Duff reactions are excellent alternatives that proceed via mechanisms less prone to O-formylation.[3][6]

  • Use of Magnesium Chelation (Casnati-Skattebøl Reaction): This method utilizes a magnesium salt (like MgCl₂) and a base (like triethylamine) to form a magnesium phenoxide intermediate.[8][9] This chelation complex sterically shields the oxygen atom and directs the formylating agent (paraformaldehyde) to the ortho position, effectively preventing O-formylation and yielding salicylaldehydes with high selectivity.[10][11] While this method is primarily for ortho-formylation, it is a powerful tool for avoiding formate ester formation.

Frequently Asked Questions (FAQs)

Q: How exactly do the fluorine substituents electronically influence the formylation reaction?

A: Fluorine atoms exert two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This effect is dominant and deactivates the entire aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

  • Mesomeric Effect (+M): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic pi-system. This resonance effect directs incoming electrophiles to the ortho and para positions.

For fluorine, the -I effect far outweighs the +M effect, leading to overall deactivation. The challenge in formylating difluorophenols lies in overcoming this strong deactivation while capitalizing on the directing nature of both the hydroxyl group and the fluorine atoms.

Q: Which formylation method is generally the most robust for deactivated difluorophenols?

A: There is no single "best" method, as the choice depends on the specific isomer and desired regioselectivity. However, for general robustness with deactivated systems, the Vilsmeier-Haack reaction is often a strong candidate due to the high reactivity of the Vilsmeier reagent.[12][13] For achieving specific para-formylation on a substrate like 3,5-difluorophenol, a modified Duff reaction is a proven choice.[5] For clean ortho-formylation (e.g., on 3,5-difluorophenol to get the 2-formyl product), the Casnati-Skattebøl (magnesium-mediated) reaction is superior due to its high selectivity and tolerance for electron-withdrawing groups.[9]

Q: Can you illustrate the mechanism for the Vilsmeier-Haack formylation of a difluorophenol?

A: Certainly. The mechanism involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Wheland Intermediate) Vilsmeier_Reagent->Sigma_Complex Phenoxide Difluorophenoxide Ion Iminium_Product Iminium Salt Sigma_Complex->Iminium_Product Aldehyde Final Product (Hydroxybenzaldehyde) Iminium_Product->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack reaction.

Data Summary: Formylation Methods for Difluorophenols

The following table summarizes outcomes for various formylation methods. Yields are highly dependent on specific reaction conditions and should be considered representative.

SubstrateMethodConditionsKey Product(s)Typical YieldReference
3,5-DifluorophenolDuff ReactionHMTA, TFA, reflux3,5-Difluoro-4-hydroxybenzaldehydeModerate[5]
Phenol (general)Reimer-TiemannCHCl₃, NaOH, 60 °Cortho > para isomersPoor to Moderate[1][14][15]
Phenol (general)Vilsmeier-HaackPOCl₃, DMFpara isomer (usually)Good[3][13]
Phenols with EWGsCasnati-SkattebølMgCl₂, Et₃N, (CH₂O)northo isomer (exclusive)Good to Excellent[9]
Fluorinated PhenolsDichloromethyl etherTiCl₄, CH₂Cl₂Aryl Formate (O-formylation)High[5]

Experimental Protocol: Duff Formylation of 3,5-Difluorophenol

This protocol is adapted from literature procedures for the formylation of deactivated phenols.[5][16]

Objective: To synthesize 3,5-difluoro-4-hydroxybenzaldehyde from 3,5-difluorophenol.

Materials:

  • 3,5-Difluorophenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)

  • Anhydrous Trifluoroacetic Acid (TFA) (sufficient to act as solvent)

  • Hydrochloric Acid (2M aqueous solution)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq) and hexamethylenetetramine (1.5 eq).

  • Solvent Addition: Under a nitrogen or argon atmosphere, carefully add anhydrous trifluoroacetic acid to the flask with stirring. The amount should be sufficient to fully dissolve the reagents (e.g., 5-10 mL per gram of phenol). An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux (the boiling point of TFA is ~72 °C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or LCMS.

  • Hydrolysis: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M aqueous HCl. This step hydrolyzes the intermediate imine to the aldehyde.

  • Workup: Stir the aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid or oil. Purify it by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 3,5-difluoro-4-hydroxybenzaldehyde.

References

  • Hansen, T. V., & Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses. [Link]

  • BenchChem. (2025).
  • Klumpp, D. A., et al. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme E-Books & E-Journals.
  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.
  • BenchChem. (2025).
  • Lawrence, N., et al. (2003).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Master Organic Chemistry. [Link]

  • Zhang, S., et al. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • ResearchGate. (2025). ortho-Formylation of oxygenated phenols.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Semantic Scholar. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Semantic Scholar.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific LLC.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Okamoto, K., Nogi, K., & Yorimitsu, H. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Organic Letters, 22(14), 5540-5544.
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
  • Duff Reaction. (n.d.). Cambridge University Press.
  • SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Physics Wallah.
  • BenchChem. (2025).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
  • ResearchGate. (2023). How is formylation of phenols done with good yield?
  • ResearchGate. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate.
  • Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme.
  • ResearchGate. (n.d.). ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate.
  • MDPI. (n.d.). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI.

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Optimizing solvent systems for chromatography of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of 2,5-Difluoro-4-hydroxybenzaldehyde

Welcome to the dedicated technical support guide for the chromatographic analysis of 2,5-Difluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will explore the causality behind experimental choices to ensure you can build robust and reliable analytical methods.

Understanding the Analyte: 2,5-Difluoro-4-hydroxybenzaldehyde

Successful chromatography begins with a fundamental understanding of the analyte's physicochemical properties. 2,5-Difluoro-4-hydroxybenzaldehyde is a polar aromatic compound whose behavior in a chromatographic system is dominated by its phenolic hydroxyl group and overall polarity.

Key properties are summarized below:

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₇H₄F₂O₂-
Molecular Weight 158.10 g/mol [1]Affects diffusion and mass transfer characteristics.
Predicted pKa 5.54 ± 0.23[2]CRITICAL: The phenolic hydroxyl group's ionization state is pH-dependent. Operating near the pKa will cause severe peak tailing. The mobile phase pH must be controlled to keep the analyte in a single, un-ionized form.
Appearance Brown Powder[3]-
Solubility Slightly soluble in water[2]. Soluble in polar organic solvents like methanol, acetonitrile (ACN), and DMSO.Dictates appropriate sample diluents and mobile phase compatibility. The sample should be fully dissolved in the initial mobile phase to prevent peak distortion.
Structure The hydroxyl and aldehyde groups make the molecule polar. The fluorine atoms increase its polarity and can participate in unique interactions with certain stationary phases.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the initial stages of method development.

Q1: What is the recommended starting point for developing a reversed-phase HPLC method for this compound?

A1: A reversed-phase (RP-HPLC) approach is ideal due to the compound's polar aromatic nature.[4] A C18 column is a robust and versatile starting point.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to achieve pH < 3.5).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: A broad scouting gradient, such as 5% to 95% B over 15-20 minutes, is highly effective for determining the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, approximately 254 nm or 280 nm. A full UV-Vis scan of the analyte in the mobile phase is recommended to determine the lambda max (λmax) for optimal sensitivity.

  • Temperature: 30 °C.

Q2: How does mobile phase pH critically affect the analysis?

A2: The predicted pKa of the phenolic hydroxyl group is approximately 5.54.[2] When the mobile phase pH is close to this value, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to multiple retention mechanisms, resulting in broad and severely tailing peaks.

To ensure a single, stable form of the analyte, the mobile phase pH should be adjusted to be at least 2 units away from the pKa. For this compound, a low pH (e.g., pH 2.5 - 3.5) is strongly recommended. This suppresses the ionization of the hydroxyl group, ensuring the analyte is in its neutral form, which interacts more predictably with the C18 stationary phase and minimizes interactions with acidic residual silanols on the silica support.[5][6]

G cluster_pH Impact of Mobile Phase pH on Analyte State Low_pH Low pH (< 3.5) Analyte is Neutral (Ar-OH) Analyte 2,5-Difluoro-4- hydroxybenzaldehyde pKa ≈ 5.54 Low_pH->Analyte Favored for RP-HPLC High_pH High pH (> 7.5) Analyte is Anionic (Ar-O⁻) Analyte->High_pH Leads to Peak Tailing

Caption: Control of mobile phase pH is essential to maintain the analyte in a single, neutral state.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both are excellent choices for reversed-phase chromatography. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can provide different selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter interactions with the analyte and stationary phase.[7] It is best practice to screen both during method development. A good starting point is a gradient with acetonitrile; if selectivity with nearby impurities is an issue, substituting methanol can often resolve the co-elution.

Q4: Can this analyte be analyzed by Normal Phase Chromatography?

A4: While possible, it is not recommended for routine analysis. Normal phase chromatography (NPC) uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate).[8] The highly polar hydroxyl group on the analyte would interact very strongly with the silica stationary phase, leading to excessive retention and very poor peak shape. Reversed-phase chromatography provides much better control and performance for this type of polar analyte.[4]

Troubleshooting Guide: From Problems to Solutions

This guide addresses specific, practical issues you may encounter during your experiments.

Problem 1: My peak is tailing severely.

  • Primary Cause: The most likely culprit is an inappropriate mobile phase pH that is too close to the analyte's pKa (~5.54), causing on-column ionization. A secondary, but very common, cause is the interaction of the analyte with exposed, acidic silanol groups on the silica backbone of the HPLC column.[9][10]

  • Solutions:

    • Lower the Mobile Phase pH: This is the most effective solution. Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase (and your organic phase, to maintain consistency) to bring the pH below 3.5. This fully protonates the phenolic hydroxyl group, neutralizing its charge and preventing interactions with ionized silanols.[6]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped C18 column (Type B silica) will dramatically improve peak shape for polar, acidic compounds like this one.[6][10]

    • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or the concentration of your sample.[9]

Problem 2: My retention time is shifting between injections.

  • Primary Cause: Inconsistent mobile phase composition or inadequate column equilibration. The retention of polar compounds is highly sensitive to the water content of the mobile phase.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents.[8] If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing the mobile phase can sometimes provide more consistent results than online mixing, especially if the pump's mixing performance is suboptimal.

    • Adequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For a gradient method, this typically requires flushing with 10-20 column volumes of the starting mobile phase.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention time.

Problem 3: I am seeing split or distorted peaks.

  • Primary Cause: This is often a physical or mechanical issue, rather than purely chemical.

  • Solutions:

    • Check for a Column Void: A void or channel in the column packing material at the inlet is a common cause of split peaks.[5][9] This can happen from pressure shocks or degradation of the silica bed. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this. Otherwise, the column may need to be replaced.[9]

    • Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN when the mobile phase starts at 5% ACN) will cause the sample band to spread improperly on the column, leading to peak distortion.[5]

    • Partial Clogging: A partially blocked frit at the column inlet or a clogged injector can disrupt the flow path and distort the peak.

Experimental Protocols & Workflows

Protocol 1: Systematic Method Development Workflow

This protocol outlines a logical progression for developing a robust analytical method from scratch.

G Start 1. Define Goals (e.g., Purity, Quantification) Select_Column 2. Select Column (Start with C18, 150x4.6mm, 5µm) Start->Select_Column Scout_Gradient 3. Run Scouting Gradient (5-95% ACN w/ 0.1% Formic Acid) Select_Column->Scout_Gradient Optimize_pH 4. Optimize pH & Buffer (Confirm pH < 3.5 for best peak shape) Scout_Gradient->Optimize_pH Optimize_Gradient 5. Optimize Gradient (Adjust slope for best resolution) Optimize_pH->Optimize_Gradient Validate 6. Validate Method (Linearity, Accuracy, Precision) Optimize_Gradient->Validate

Caption: A systematic workflow for HPLC method development.

Steps:

  • Define Analytical Goals: Clearly define what the method needs to achieve (e.g., separate from a key impurity, quantify the main peak).

  • Select Initial Column and Solvents: As detailed in the FAQ, a standard C18 column with a water/acetonitrile mobile phase containing a low-pH modifier is the best starting point.

  • Perform a Scouting Gradient: This initial run will show where the analyte elutes and reveal the presence of any impurities.

  • Optimize Mobile Phase pH: Based on the scouting run, confirm that the peak shape is symmetrical. If tailing is observed, ensure the pH is sufficiently low.

  • Refine the Gradient: Once the elution window is known, create a shallower gradient around the elution time of the analyte to maximize resolution from any closely eluting peaks.

  • Method Validation: Once the final conditions are set, perform validation experiments as required by your institution or regulatory body.

References

  • Cheméo. 2,5-Dihydroxybenzaldehyde (CAS 1194-98-5) - Chemical & Physical Properties. [Link]

  • PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. [Link]

  • PubChem. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553. [Link]

  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. [Link]

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Chemical Reviews. Strategies for optimizing the mobile phase in planar chromatography. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Taylor & Francis Online. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Byproducts in the Synthesis of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Key Pharmaceutical Intermediate

2,5-Difluoro-4-hydroxybenzaldehyde is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts specific reactivity and properties to the final products. However, this same electronic complexity presents a significant challenge during its synthesis. The production of pure 2,5-Difluoro-4-hydroxybenzaldehyde is frequently complicated by the formation of structurally similar byproducts, particularly positional isomers. The presence of these impurities, even in trace amounts, can impact reaction yields, downstream processing, and the safety and efficacy of the final API.

This guide provides an in-depth comparison of common synthetic routes and a detailed analysis of the resulting byproduct profiles. We will explore the mechanistic origins of these impurities and present a multi-faceted analytical workflow for their definitive identification and quantification, empowering researchers and process chemists to optimize synthetic strategies and ensure the highest product quality.

Part 1: Synthetic Pathways and the Inevitable Formation of Byproducts

The introduction of a formyl group (-CHO) onto a phenol ring is a classic transformation in organic chemistry. However, the directing effects of the substituents on the starting material, 2,5-difluorophenol, can lead to a mixture of products. Let's examine two common formylation methods and their associated byproduct profiles.

The Reimer-Tiemann Reaction: A Classic Route with Selectivity Challenges

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[1][2] The reaction proceeds through the in-situ generation of highly reactive dichlorocarbene (:CCl₂), which acts as the electrophile.[1]

The phenoxide ion formed from 2,5-difluorophenol under basic conditions directs the electrophilic attack of dichlorocarbene primarily to the positions ortho to the hydroxyl group. This leads to two potential isomeric aldehyde byproducts in addition to the desired product.

Potential Byproducts Include:

  • Starting Material: Unreacted 2,5-difluorophenol.

  • Isomeric Aldehydes:

    • 3,6-Difluoro-2-hydroxybenzaldehyde: Formed by formylation at the C6 position.

    • 2,5-Difluoro-6-hydroxybenzaldehyde: An alternative name for the same C6-formylated isomer.

  • Cyclohexadienones: "Abnormal" Reimer-Tiemann products can arise, although they are typically minor byproducts with phenols.[3]

  • Polymeric/Tarry Materials: The harsh basic conditions can lead to the formation of colored byproducts, often referred to as aurins.[3]

G cluster_0 Reimer-Tiemann Reaction Pathway start 2,5-Difluorophenol intermediate Dichlorocarbene (:CCl2) Generation start->intermediate Reacts with byproduct2 Unreacted Starting Material start->byproduct2 Incomplete Reaction reagents + CHCl3, NaOH attack Electrophilic Attack intermediate->attack product 2,5-Difluoro-4-hydroxybenzaldehyde (Desired) attack->product Formylation at C4 byproduct1 3,6-Difluoro-2-hydroxybenzaldehyde (Isomer) attack->byproduct1 Formylation at C6

Caption: Byproduct formation in the Reimer-Tiemann synthesis.

The Vilsmeier-Haack Reaction: A Milder but Still Imperfect Alternative

The Vilsmeier-Haack reaction offers a milder alternative for formylation, employing a pre-formed electrophile, the Vilsmeier reagent (a chloroiminium ion), generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reaction is also an electrophilic aromatic substitution. While often more selective than the Reimer-Tiemann reaction, the powerful activating effect of the hydroxyl group on the electron-rich phenol ring can still lead to the formation of isomeric byproducts.[5]

Potential Byproducts Include:

  • Starting Material: Unreacted 2,5-difluorophenol.

  • Isomeric Aldehydes: The same positional isomers as in the Reimer-Tiemann reaction are the primary concern, though their ratios may differ.

  • Di-formylated Products: In some cases, over-reaction can lead to the introduction of a second aldehyde group, although this is less common.

Part 2: A Comparative Guide to Analytical Characterization Techniques

A robust analytical strategy is paramount for accurately profiling the impurity landscape of a 2,5-Difluoro-4-hydroxybenzaldehyde synthesis. No single technique is sufficient; a combination of chromatographic separation and spectroscopic elucidation is required for a comprehensive and self-validating system.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative purity assessment and separation of non-volatile impurities.Excellent for separating positional isomers; highly reproducible and quantitative; widely available.[6]Provides limited structural information; co-elution can occur; requires reference standards for definitive identification.[6]
GC-MS Identification of volatile and semi-volatile byproducts and starting materials.High separation efficiency; provides mass-to-charge ratio and fragmentation patterns for structural clues.[7]Non-volatile compounds may require derivatization; thermal degradation of analytes is possible.
NMR Spectroscopy Unambiguous structural elucidation of the main product and isolated impurities.Provides detailed information on molecular structure, connectivity, and stereochemistry; ¹⁹F NMR is crucial for fluorinated compounds.[8]Lower sensitivity compared to MS; complex mixtures can be difficult to interpret without prior separation.
FT-IR Spectroscopy Functional group confirmation.Fast and simple method to confirm the presence of key functional groups (e.g., -OH, C=O, C-F).[9]Not suitable for distinguishing between isomers; provides limited information on the overall molecular structure.

Part 3: Experimental Data & Protocols

Comparative Spectroscopic Data

The key to distinguishing 2,5-Difluoro-4-hydroxybenzaldehyde from its most likely byproduct, 3,6-Difluoro-2-hydroxybenzaldehyde, lies in the distinct electronic environments of their respective protons and carbons, which are clearly resolved by NMR spectroscopy.

Data Point 2,5-Difluoro-4-hydroxybenzaldehyde (Product) 3,6-Difluoro-2-hydroxybenzaldehyde (Byproduct) Rationale for Difference
Aldehyde ¹H NMR (δ, ppm) ~10.2~10.3The electronic environment of the aldehyde proton is influenced by the positions of the fluorine and hydroxyl groups.
Aromatic ¹H NMR (δ, ppm) Two distinct signals, complex coupling patterns due to H-F coupling.Two distinct signals with different chemical shifts and coupling constants compared to the desired product.The relative positions of substituents dramatically alter the shielding/deshielding of aromatic protons.
Aldehyde ¹³C NMR (δ, ppm) ~188~190Similar to proton NMR, the carbon chemical shift is sensitive to the electronic effects of nearby substituents.
Mass Spectrum (m/z) 158.02 (M⁺)[10]158.02 (M⁺)As isomers, they have the same molecular weight. MS alone cannot distinguish them without chromatographic separation.
Standard Operating Protocol: HPLC-UV Purity Analysis

This protocol provides a general method for the separation and quantification of 2,5-Difluoro-4-hydroxybenzaldehyde and its non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Quantification: Use area percent normalization for purity assessment. For accurate quantification of specific impurities, a reference standard is required.

Standard Operating Protocol: GC-MS Analysis of Volatile Impurities

This method is suitable for identifying volatile impurities like unreacted starting materials.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like ethyl acetate. Optional: Derivatize with a silylating agent (e.g., BSTFA) to improve the volatility and peak shape of phenolic compounds.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Identification: Compare the obtained mass spectra with a reference library (e.g., NIST) and known standards.

Part 4: A Logic-Driven Workflow for Byproduct Characterization

A systematic approach ensures that all potential impurities are detected and correctly identified. The following workflow represents a self-validating system for the comprehensive analysis of a crude synthesis product.

G cluster_1 Impurity Characterization Workflow start Crude Reaction Mixture hplc HPLC-UV Analysis start->hplc Primary Purity Check gcms GC-MS Analysis start->gcms Volatiles Check decision Purity > 99%? hplc->decision pass Release for Downstream Use decision->pass Yes fail Impurity > 0.1% Detected decision->fail No isolate Preparative HPLC or Column Chromatography fail->isolate Isolate Unknowns nmr NMR (1H, 13C, 19F) & HRMS Analysis isolate->nmr identify Structure Elucidation & Impurity Identification nmr->identify optimize Optimize Synthesis Conditions identify->optimize

Caption: A logical workflow for byproduct identification.

Conclusion

The synthesis of 2,5-Difluoro-4-hydroxybenzaldehyde is a prime example of how subtle changes in regioselectivity can lead to significant challenges in achieving high product purity. The formation of positional isomers is an inherent risk in the formylation of substituted phenols. A thorough understanding of the reaction mechanism allows for the prediction of likely byproducts, but only a comprehensive analytical approach can confirm their identities and quantities.

By integrating chromatographic separation techniques like HPLC and GC-MS with the definitive structural elucidation power of NMR spectroscopy, researchers and drug development professionals can establish a robust, self-validating system. This multi-technique workflow is not merely a quality control measure; it is an indispensable tool for process optimization, enabling the rational adjustment of reaction conditions to minimize byproduct formation and deliver a final product of the highest possible purity.

References

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wynberg, H. (n.d.). The Reimer-Tiemann Reaction. Sciencemadness.org. Retrieved from [Link] (Note: This is a link to a PDF of a book chapter, specific page numbers may vary).

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Journal of Separation Science. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]

  • Iranian Journal of Chemistry and Chemical Engineering. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of 2,5-Difluoro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Difluoro-4-hydroxybenzaldehyde

2,5-Difluoro-4-hydroxybenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive validation of a preferred synthetic route to this valuable intermediate and compares it with other established formylation methods, offering insights into the practical considerations for laboratory and process scale-up.

Validated Synthetic Route: Ortho-Formylation of 2,5-Difluorophenol with Paraformaldehyde and Magnesium Chloride

The ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a tertiary amine base has emerged as a highly efficient and regioselective method. This approach offers significant advantages in terms of yield, selectivity, and operational simplicity, making it a preferred route for the synthesis of 2,5-Difluoro-4-hydroxybenzaldehyde.

Causality Behind Experimental Choices

The choice of reagents and conditions in this protocol is critical for its success. 2,5-Difluorophenol serves as the readily available starting material.[1] Magnesium chloride acts as a Lewis acid, coordinating to both the phenoxide and formaldehyde, thereby facilitating a pre-organized transition state that favors ortho-formylation. Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate the phenol without promoting side reactions. Paraformaldehyde provides a convenient source of anhydrous formaldehyde. Acetonitrile or tetrahydrofuran are suitable aprotic solvents that effectively dissolve the reactants and intermediates.[2]

Detailed Experimental Protocol

Materials:

  • 2,5-Difluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl, aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

  • Under a stream of nitrogen or argon, add anhydrous acetonitrile or THF to the flask.

  • Slowly add triethylamine (3.75 equivalents) to the suspension with stirring.

  • Add 2,5-difluorophenol (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a 5% aqueous HCl solution.

  • Extract the product into diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 2,5-Difluoro-4-hydroxybenzaldehyde.

Self-Validating System and Expected Outcomes

This protocol is considered self-validating due to its high regioselectivity, which minimizes the formation of the para-isomer and other byproducts. The progress of the reaction can be easily monitored by TLC, and the final product can be readily purified by standard chromatographic techniques. The expected yield for this reaction is generally high, often exceeding 80%, based on similar halogenated phenols. The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Routes: A Comparative Analysis

While the magnesium chloride-mediated formylation is a robust method, other classical formylation reactions can also be employed for the synthesis of 2,5-Difluoro-4-hydroxybenzaldehyde. These alternatives, however, often present challenges in terms of yield, selectivity, and reaction conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

  • Mechanism: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile and attacks the electron-rich aromatic ring of the phenoxide. Subsequent hydrolysis yields the aldehyde.[3]

  • Advantages: The reagents are readily available and inexpensive. The reaction is generally applicable to a wide range of electron-rich arenes.

  • Disadvantages: The reaction conditions can be harsh, and the Vilsmeier reagent is a weak electrophile, often leading to lower yields with less activated phenols.[3] For phenols, para-formylation can be a significant competing reaction, leading to a mixture of isomers that are difficult to separate. The use of POCl₃ also presents handling and work-up challenges.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[5][6]

  • Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) in the presence of a strong base. The phenoxide ion then attacks the electrophilic dichlorocarbene, and subsequent hydrolysis of the resulting intermediate affords the aldehyde.[7]

  • Advantages: This method is one of the few that does not require anhydrous conditions.[8]

  • Disadvantages: The Reimer-Tiemann reaction is notorious for its often low yields and the formation of byproducts. The reaction is also highly sensitive to the substrate, and electron-withdrawing groups, such as fluorine, can further decrease the yield. Dichlorocarbene can also react with other functional groups that might be present in the molecule.[6]

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst to introduce an aldehyde group, typically at the ortho position of phenols.[9]

  • Mechanism: HMTA decomposes in the acidic medium to generate an iminium ion electrophile, which then attacks the aromatic ring. Hydrolysis of the resulting imine intermediate yields the aldehyde.

  • Advantages: The Duff reaction is generally selective for the ortho position in phenols.[9]

  • Disadvantages: The reaction often requires elevated temperatures and can result in low to moderate yields.[10] The reaction is also sensitive to the electronic nature of the substrate, with electron-withdrawing groups potentially hindering the reaction.

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical YieldSelectivity (ortho vs. para)Reaction Conditions
Validated Route: MgCl₂/Paraformaldehyde MgCl₂, Et₃N, ParaformaldehydeHigh (>80% reported for similar substrates)Excellent ortho-selectivity[2]Reflux in ACN or THF, 2-4 h
Vilsmeier-Haack Reaction DMF, POCl₃Moderate to LowVariable, often a mixture0 °C to reflux
Reimer-Tiemann Reaction CHCl₃, NaOHLowPredominantly ortho, but can be variable[11]60-70 °C, biphasic
Duff Reaction Hexamethylenetetramine, AcidLow to ModerateGood ortho-selectivity[9]Elevated temperatures

Experimental Workflows and Logical Relationships

Validated Synthetic Route Workflow

validated_route start Start: 2,5-Difluorophenol reagents Reagents: - Anhydrous MgCl₂ - Triethylamine - Paraformaldehyde - Anhydrous Solvent start->reagents 1. Mix reaction Reaction: Reflux for 2-4 hours reagents->reaction 2. Heat workup Work-up: - Acidic Quench - Extraction reaction->workup 3. Cool & Quench purification Purification: Column Chromatography workup->purification 4. Isolate product Product: 2,5-Difluoro-4- hydroxybenzaldehyde purification->product 5. Purify comparison cluster_validated Validated Route cluster_alternatives Alternative Routes validated MgCl₂/Paraformaldehyde + High Yield + Excellent Ortho-selectivity + Mild Conditions vilsmeier Vilsmeier-Haack + Readily available reagents - Moderate to low yield - Mixture of isomers reimer Reimer-Tiemann - Low yield - Harsh conditions - Byproduct formation duff Duff Reaction - Low to moderate yield - High temperatures Target Target Molecule: 2,5-Difluoro-4-hydroxybenzaldehyde Target->validated Preferred Target->vilsmeier Target->reimer Target->duff

Sources

Safety Operating Guide

2,5-Difluoro-4-hydroxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2,5-Difluoro-4-hydroxybenzaldehyde (CAS: 918523-99-6 / 118276-06-5) is a halogenated aromatic aldehyde. Proper disposal is critical not only for regulatory compliance but to prevent the formation of hydrofluoric acid (HF) during improper thermal treatment and to avoid environmental contamination.

Core Directive: This substance must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal sewer systems or mixed with non-halogenated organic solvents (e.g., acetone, ethanol) intended for fuel blending, as the fluorine content requires specialized incineration scrubbing.

Chemical Profile & Hazard Identification

Before initiating disposal, operators must verify the chemical identity and understand the specific hazards that dictate the waste stream.

PropertyDataRelevance to Disposal
Chemical Name 2,5-Difluoro-4-hydroxybenzaldehydeIdentifies as Halogenated Aromatic.[1]
Molecular Formula C₇H₄F₂O₂Fluorine content necessitates HF-resistant incineration.
Physical State Solid (Crystalline powder)Requires solid waste stream or dissolution for liquid waste.
Acidity (pKa) ~7.0 - 8.0 (Phenolic)Weakly acidic; incompatible with strong bases.
GHS Classification Warning H315 (Skin Irrit.)[2][3] H319 (Eye Irrit.)[2][3][4] H335 (Resp.[2][5][6] Irrit.)Requires standard PPE; waste is considered "Hazardous."
RCRA Status Not P- or U-listed.Disposed of based on characteristics (Toxicity/Halogen content).

Critical Safety Note: While the aldehyde itself is an irritant, the primary disposal risk is chemical incompatibility . Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste container, as this can generate heat and toxic vapors.

Pre-Disposal Handling & Safety Prerequisites

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).

  • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for handling pure solids.

  • Respiratory: If handling large quantities of dust outside a fume hood, use an N95 or P100 particulate respirator.

  • Body: Standard lab coat and closed-toe shoes.

Spill Management (Pre-Disposal): If the substance is spilled prior to disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material using a non-sparking scoop.

  • Decontaminate: Wipe the surface with a dilute soap solution, followed by water.

  • Disposal: Place all spill debris into the Solid Halogenated Waste container.

Detailed Disposal Procedures

This protocol distinguishes between the pure solid substance and liquid solutions containing the compound.

Scenario A: Disposal of Pure Solid (Excess or Expired)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2,5-Difluoro-4-hydroxybenzaldehyde, 100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Stream Designation: Write "SOLID HALOGENATED ORGANIC WASTE".

  • Transfer: Transfer the solid carefully to the container. Do not fill more than 90% full.

  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
  • Segregation: Ensure the solvent system is compatible.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Strong acids, strong bases, strong oxidizers.

  • Stream Selection:

    • If solvent is halogenated (e.g., DCM): Pour into the "Halogenated Organic Solvent" carboy.

    • If solvent is non-halogenated (e.g., Ethanol): Because the solute contains Fluorine, the entire mixture must now be treated as Halogenated Waste . Do not pour into the standard "Non-Halogenated" or "Flammables" carboy.

  • pH Check: If the solution was part of a reaction involving acids or bases, neutralize the pH to between 5 and 9 before adding to the waste container to prevent container pressurization.

Scenario C: Empty Containers & Contaminated Debris
  • Empty Vials: Triple rinse with a solvent (e.g., acetone). Collect the rinsate as Halogenated Liquid Waste . Deface the label on the vial and dispose of the glass in the "Broken/Lab Glass" bin.

  • Gloves/Paper Towels: Unless heavily soiled (dripping), these can generally be disposed of in the standard lab trash. If heavily contaminated, seal in a bag and dispose of as Solid Hazardous Waste .

Disposal Logic Workflow (Visual Guide)

The following diagram illustrates the decision-making process for segregating 2,5-Difluoro-4-hydroxybenzaldehyde waste streams.

DisposalWorkflow Start Start: Waste 2,5-Difluoro-4-hydroxybenzaldehyde StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Debris SolidStream Stream: SOLID HALOGENATED ORGANIC WASTE Solid->SolidStream Pack in HDPE/Glass SolventCheck Is the solvent Halogenated? Liquid->SolventCheck DebrisCheck Is it heavily soiled? Debris->DebrisCheck HaloSolvent Stream: LIQUID HALOGENATED ORGANIC WASTE (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Stream: LIQUID HALOGENATED ORGANIC WASTE (Segregate from Fuels) SolventCheck->NonHaloSolvent No (Trace Fluorine contaminates stream) Trash Standard Lab Trash DebrisCheck->Trash No (Trace) HazSolid Bag & Tag: SOLID HAZARDOUS WASTE DebrisCheck->HazSolid Yes (Gross Contamination)

Figure 1: Decision tree for waste stream segregation. Note that non-halogenated solvents containing this compound must be diverted to the halogenated stream.

Regulatory Compliance & Final Disposition

US EPA (RCRA) Considerations: While 2,5-Difluoro-4-hydroxybenzaldehyde is not explicitly listed on the P or U lists (40 CFR § 261.33), the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): Not applicable for the pure solid.

  • Corrosivity (D002): Not applicable (solid).

  • Reactivity (D003): Stable under normal conditions.

  • Toxicity: Due to the halogenated nature, it must be treated to destroy the carbon-fluorine bond.

Final Disposition Method: The authorized waste management facility will process this waste via High-Temperature Incineration . The facility must use an incinerator equipped with acid gas scrubbers (e.g., caustic scrubbers) to neutralize the Hydrogen Fluoride (HF) gas generated during combustion [1].

Documentation: Maintain a "Waste Determination" record in your lab safety log, noting that the material is a "Non-RCRA Regulated Hazardous Waste" (unless mixed with regulated solvents) but requires "Halogenated Incineration."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • PubChem. (n.d.).[2] 2,5-Difluoro-4-hydroxybenzaldehyde (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

Sources

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